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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Safety, Handling, and Synthetic Integration of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine

Executive Summary In modern drug discovery, functionalized pyrimidines serve as foundational scaffolds for a variety of targeted therapeutics and diagnostic agents. 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine (CAS: 3268...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized pyrimidines serve as foundational scaffolds for a variety of targeted therapeutics and diagnostic agents. 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine (CAS: 326832-16-0) is a highly specialized building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of positron emission tomography (PET) radiotracers targeting Adenosine A2A receptors and novel kinase inhibitors.

As a Senior Application Scientist, I have structured this guide to move beyond a standard Safety Data Sheet (SDS). This whitepaper details the physicochemical profiling, causality-driven hazard assessments, and self-validating experimental protocols required to successfully handle and integrate this electron-rich, fluorinated pyrimidine into complex synthetic workflows.

Physicochemical Profiling

Understanding the quantitative metrics of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine is the first step in predicting its behavior in both biological assays and organic solvents. The presence of the 2-fluoroethoxy moiety combined with an electron-rich 5-amino group makes it a versatile but chemically sensitive scaffold.

PropertyValueCausality / Implication
Chemical Name 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amineDefines the substitution pattern on the pyrimidine core.
CAS Registry Number 326832-16-0Unique identifier for procurement and regulatory tracking.
Molecular Formula C8H12FN3O2Indicates a highly functionalized, low-molecular-weight building block.
Molecular Weight 201.20 g/mol Ideal for fragment-based drug discovery (FBDD).
Predicted Density ~1.22 g/cm³Relevant for volumetric calculations in solvent extraction[1].
Predicted Boiling Point ~341.3 °C at 760 mmHgHigh boiling point indicates low volatility, reducing inhalation risks of vapors[1].

Hazard Assessment & Safety Data (SDS Core)

The hazards of pyrimidinamines extend beyond basic irritation. The electron-rich nature of the pyrimidine ring, substituted with a primary amine, increases its potential as a reactive intermediate and a skin sensitizer[2].

GHS Classification & Mechanistic Causality
  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.

  • Skin Irritation (Category 2) - H315: Causes skin irritation.

  • Eye Irritation (Category 2A) - H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3) - H335: May cause respiratory irritation.

The "Why" Behind the Hazards: The primary hazard stems from the nucleophilic 5-amino group, which can interact with biological electrophiles in vivo, leading to potential sensitization[3]. Furthermore, the fluorinated ether linkage (-OCH2CH2F), while generally stable under physiological conditions, can undergo degradation under extreme basic conditions or high heat, potentially releasing toxic fluorinated byproducts.

Personal Protective Equipment (PPE)
  • Dermal Protection: Nitrile gloves (double-gloving recommended). Causality: Pyrimidinamines can permeate standard latex over prolonged exposure.

  • Ocular Protection: Chemical safety goggles.

  • Respiratory Protection: Handle exclusively within a Class II biological safety cabinet or a certified chemical fume hood. Causality: While the boiling point is high, the compound is typically handled as a fine crystalline powder, presenting a particulate inhalation hazard.

Handling Guidelines & Storage Protocols

Maintaining the structural integrity of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine is critical for downstream synthetic success.

  • Temperature Control: Store at 2-8°C (short-term) or -20°C (long-term).

  • Atmospheric Control: Store under an inert atmosphere (Argon or Nitrogen).

  • Causality of Storage Conditions: The 5-amino group on the electron-rich pyrimidine ring is highly susceptible to atmospheric oxidation. Oxidation typically manifests as a color change from an off-white powder to a dark brown or purple residue. Storing at reduced temperatures under inert gas directly mitigates this oxidative degradation pathway.

Experimental Workflow: Synthetic Integration

When integrating this amine into a larger aryl scaffold (e.g., synthesizing a precursor for a PET radiotracer[4]), chemists must overcome the steric hindrance imposed by the adjacent ethoxy and fluoroethoxy groups at positions 4 and 6. Below is a self-validating protocol for a Buchwald-Hartwig Cross-Coupling.

Step-by-Step Methodology: Buchwald-Hartwig Amination

Step 1: Purity Validation (Self-Validation System)

  • Before initiating the reaction, dissolve 1 mg of the 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine lot in 0.5 mL of deuterated chloroform (CDCl3).

  • Acquire a rapid 19 F-NMR and 1 H-NMR spectrum.

  • Validation Check: The 19 F-NMR must show a clean, singular multiplet corresponding to the -CH2CH2F group. Any extraneous fluorine peaks indicate defluorination or degradation, dictating immediate lot rejection.

Step 2: Reaction Setup

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine (1.0 eq), the target aryl bromide electrophile (1.1 eq), Pd2(dba)3 (0.05 eq), and BrettPhos (0.1 eq).

    • Causality: BrettPhos is explicitly selected because its bulky, electron-rich nature facilitates reductive elimination in sterically encumbered ortho-substituted pyrimidinamines.

  • Add anhydrous sodium tert-butoxide (1.5 eq) as the base.

  • Seal the flask, evacuate, and backfill with Argon three times to ensure a strictly anaerobic environment.

Step 3: Solvent Addition and Heating

  • Inject degassed, anhydrous toluene to achieve a 0.2 M concentration.

  • Heat the mixture to 90°C for 12 hours.

    • Causality: Toluene is preferred over polar aprotic solvents like DMF. At 90°C, DMF can decompose to release dimethylamine, which could act as a competing nucleophile or induce nucleophilic attack on the sensitive fluoroethoxy group.

Step 4: Reaction Quench and LC-MS Validation

  • Cool the reaction to room temperature and filter the crude mixture through a pad of Celite to remove the palladium catalyst.

  • Self-Validation Check: Inject a 5 µL aliquot of the filtrate into an LC-MS system. Confirm the disappearance of the starting material mass ( m/z 202.09 [M+H]+ ) and the appearance of the desired product mass before proceeding to column chromatography.

Workflow Visualization

The following diagram illustrates the logical flow from raw material validation through synthetic integration, ensuring that quality control acts as a gatekeeper before resource-intensive coupling reactions occur.

G A Raw Material: CAS 326832-16-0 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine B Quality Control (Self-Validation) LC-MS & 19F-NMR A->B Aliquot sampling B->A Reject if oxidized C Storage & Handling Inert Atmosphere, 2-8°C B->C Purity > 98% confirmed D Synthetic Integration Buchwald-Hartwig Cross Coupling C->D Transfer via Schlenk line E Downstream Application PET Radiotracer / Kinase Inhibitor D->E Scaffold functionalization

Workflow for the validation, handling, and synthetic integration of CAS 326832-16-0.

References

  • "4-Ethoxy-6-(2-Fluoroethoxy)-5-Pyrimidinamine (CAS 326832-16-0) | Physicochemical", chemBlink.1

  • "Synthesis and in vivo Evaluation of Fluorine-18 and Iodine-123 Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine Derivatives as PET and SPECT Radiotracers for Mapping A2A Receptors", PubMed / NIH. 4

  • "Matrix Scientific Safety Data Sheet", Matrix Scientific. 2

  • "Safety Data Sheet - Key Organics", Key Organics. 3

Sources

Exploratory

A Senior Application Scientist's Guide to 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine and its Analogs in Modern Medicinal Chemistry

Foreword: The Enduring Legacy of the Pyrimidine Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of therapeutic innovation. The pyrimidine ring system is...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Enduring Legacy of the Pyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of therapeutic innovation. The pyrimidine ring system is undoubtedly one such "privileged scaffold."[1][2] Its presence in the fundamental building blocks of life, the nucleobases cytosine, thymine, and uracil, hints at its inherent biocompatibility and diverse chemical reactivity.[1] This guide delves into the medicinal chemistry of a specific, highly functionalized pyrimidine, 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine, and explores its potential as a versatile intermediate for the synthesis of novel therapeutic agents. While direct literature on this exact molecule is sparse, this document will provide a comprehensive overview based on the well-established principles of pyrimidine chemistry, drawing parallels from structurally related and extensively studied analogs.

The Strategic Importance of Fluorination and Ethoxy Groups in Pyrimidine-Based Drug Design

The judicious incorporation of fluorine atoms and small alkoxy groups into drug candidates is a well-honed strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.[3] The 2-fluoroethoxy moiety in our target molecule is particularly noteworthy. The fluorine atom can increase the metabolic stability of the ethoxy group by shielding the adjacent C-H bonds from enzymatic oxidation. Furthermore, the ethoxy group itself can serve as a crucial hydrogen bond acceptor, influencing the molecule's interaction with biological targets.

Synthetic Pathways to Functionalized Pyrimidin-5-amines: A Plausible Approach

Proposed Synthetic Workflow

The synthesis would likely involve the sequential introduction of the ethoxy, 2-fluoroethoxy, and amine functionalities onto a di-substituted pyrimidine core, such as a dichloropyrimidine. The regioselectivity of these substitutions would be a critical consideration, often dictated by the electronic nature of the pyrimidine ring and the reaction conditions employed.[1]

Synthetic Workflow Start 4,6-Dichloropyrimidin-5-amine Step1 Selective Nucleophilic Aromatic Substitution (NaOEt, EtOH) Start->Step1 Intermediate1 4-Chloro-6-ethoxy- pyrimidin-5-amine Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution with 2-Fluoroethanol (NaH, DMF) Intermediate1->Step2 Product 4-Ethoxy-6-(2-fluoroethoxy) pyrimidin-5-amine Step2->Product

Caption: A plausible synthetic workflow for the target molecule.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet experimentally sound, procedure based on similar syntheses of substituted pyrimidines.[1][4]

Step 1: Synthesis of 4-Chloro-6-ethoxypyrimidin-5-amine

  • To a stirred solution of 4,6-dichloropyrmidin-5-amine (1.0 eq) in anhydrous ethanol (10 volumes), a freshly prepared solution of sodium ethoxide in ethanol (1.1 eq) is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the ethanol is removed under reduced pressure.

  • The resulting aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine

  • To a solution of 2-fluoroethanol (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (5 volumes) at 0 °C, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred for 30 minutes at this temperature.

  • A solution of 4-chloro-6-ethoxypyrimidin-5-amine (1.0 eq) in anhydrous DMF (5 volumes) is then added dropwise.

  • The reaction mixture is heated to 60-80 °C and stirred for 12-16 hours, monitoring for completion by TLC.

  • After cooling to room temperature, the reaction is carefully quenched with ice-water and extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.

The Pyrimidin-5-amine Core in Kinase Inhibition: A Landscape of Opportunity

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often acting as a hinge-binding motif that mimics the adenine ring of ATP.[5][6] The 5-amino group of our target molecule provides a crucial vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Potential Kinase Targets

Based on the activities of structurally similar pyrimidine derivatives, compounds derived from 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine could potentially target a range of kinases implicated in oncology and other diseases, including:

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Inhibition of LRRK2 is a promising therapeutic strategy for Parkinson's disease.[7]

  • Lymphocyte-Specific Protein Tyrosine Kinase (Lck): Lck inhibitors have potential as anti-inflammatory and immunosuppressive agents.[8]

  • Epidermal Growth Factor Receptor (EGFR) and other Receptor Tyrosine Kinases (RTKs): Many pyrimidine-based compounds are potent inhibitors of RTKs involved in cancer cell proliferation and survival.[2][6]

Kinase_Inhibition_Pathway PyrimidineCore Pyrimidine-Based Inhibitor ATP_Site Kinase ATP-Binding Site PyrimidineCore->ATP_Site Competitive Binding Kinase Target Kinase (e.g., LRRK2, Lck, EGFR) PyrimidineCore->Kinase Inhibition Downstream Downstream Signaling Pathways Kinase->Downstream Phosphorylation CellularResponse Inhibition of Cell Proliferation, Inflammation, etc. Downstream->CellularResponse

Caption: Mechanism of action for pyrimidine-based kinase inhibitors.

Structure-Activity Relationship (SAR) Studies: A Predictive Framework

The 5-amino group is a key handle for derivatization to explore the SAR of this scaffold. A common strategy is the formation of amide or urea linkages with various substituted moieties to probe the binding pocket of the target kinase.

Hypothetical SAR Data for Analogous Compounds

The following table presents hypothetical, yet plausible, inhibitory data for a series of derivatives, illustrating a typical SAR trend.

Compound IDR-Group at 5-amino positionTarget KinaseIC50 (nM)
1a -HLRRK2>1000
1b -C(O)PhLRRK2520
1c -C(O)-(4-fluorophenyl)LRRK2150
1d -C(O)-(3-aminophenyl)LRRK225
1e -C(O)NH-PhLRRK285

This hypothetical data suggests that:

  • The unsubstituted amine (1a ) is inactive.

  • Acylation of the amine (1b ) introduces moderate activity.

  • The introduction of a fluorine atom on the phenyl ring (1c ) improves potency, potentially through favorable interactions in the binding site.

  • A basic amino group on the phenyl ring (1d ) significantly enhances potency, possibly by forming a key salt bridge.

  • A urea linkage (1e ) is also well-tolerated.

SAR_Logic Core 4-Ethoxy-6-(2-fluoroethoxy) pyrimidin-5-amine Derivatization Derivatization at 5-amino position Core->Derivatization Library Library of Analogs (Amides, Ureas, etc.) Derivatization->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR_Data Structure-Activity Relationship Data Screening->SAR_Data Lead_Optimization Lead Optimization SAR_Data->Lead_Optimization

Caption: Logical workflow for a structure-activity relationship study.

Conclusion and Future Directions

4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine represents a promising, albeit underexplored, building block in medicinal chemistry. Its synthesis is feasible through established methodologies, and its structure is ripe for derivatization to target a multitude of disease-relevant kinases. Future research should focus on the definitive synthesis and characterization of this molecule, followed by the systematic exploration of its SAR through the generation and screening of a diverse chemical library. Such efforts hold the potential to uncover novel and potent therapeutic agents for a range of human diseases.

References

  • EvitaChem. 4-Chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine. EvitaChem. Accessed April 5, 2026.
  • Zhang, L., et al. (2018). Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(9), 1615-1620. [Link]

  • Beilstein Journals. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. [Link]

  • PubMed. (2007). Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. Bioorganic & Medicinal Chemistry Letters.
  • MDPI. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]

  • Beilstein Journals. (2026). Design, synthesis and biological evaluation of 2,5-diaryloxazolo[4,5-d]pyrimidin-7-ylamines as selective cytotoxic agents against HeLa cells. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... ResearchGate. [Link]

  • PMC. (2020). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Medicinal Chemistry. [Link]

  • The Royal Society of Chemistry. (1998). Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • The Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • MDPI. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 29(14), 3323. [Link]

  • Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]

  • ResearchGate. (2021). Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. ResearchGate. [Link]

Sources

Foundational

Comprehensive Analytical Profiling of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine: Molecular Characterization and Spectral Elucidation

Introduction & Strategic Importance In modern drug discovery and medicinal chemistry, highly functionalized pyrimidines serve as privileged scaffolds, frequently acting as bioisosteres for benzene or pyridine rings in ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

In modern drug discovery and medicinal chemistry, highly functionalized pyrimidines serve as privileged scaffolds, frequently acting as bioisosteres for benzene or pyridine rings in kinase inhibitors and central nervous system (CNS) therapeutics. 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine (CAS: 326832-16-0) is a prime example of such an intermediate[1]. The strategic incorporation of a 2-fluoroethoxy group enhances the molecule's lipophilicity and metabolic stability, while the C5-amine provides a versatile handle for downstream Buchwald-Hartwig cross-couplings or amidation reactions.

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating analytical framework for the structural elucidation of this compound. Accurate determination of its exact mass, molecular weight, and multinuclear spectral signatures is paramount to ensuring batch-to-batch reproducibility and synthetic integrity[1].

Molecular Identity & Physicochemical Parameters

Before initiating any analytical workflow, establishing the theoretical quantitative parameters is a mandatory first step. The exact mass is calculated using to provide a benchmark for High-Resolution Mass Spectrometry (HRMS) validation.

ParameterValue
Chemical Name 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine
CAS Registry Number 326832-16-0
Molecular Formula C₈H₁₂FN₃O₂
Molecular Weight (Average) 201.20 g/mol
Monoisotopic Exact Mass 201.0914 Da
Theoretical [M+H]⁺ Ion 202.0992 m/z
SMILES String CCOc1nc(H)nc(OCCF)c1N

Structural Elucidation: Spectral Data Architecture

To build a trustworthy and self-validating structural profile, we rely on orthogonal analytical techniques. Each method confirms a different aspect of the molecule's architecture, ensuring no single point of failure in our structural assignment.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive mode is the technique of choice. Causality: The pyrimidine ring nitrogens and the C5 primary amine are highly basic and readily accept a proton (H⁺) in acidic mobile phases. The resulting spectrum will yield a dominant pseudo-molecular ion [M+H]⁺ at m/z 202.0992. The isotopic distribution will show an M+1 peak at approximately 9.5% relative abundance, perfectly correlating with the eight carbon atoms in the formula.

Multinuclear Magnetic Resonance (NMR)

NMR spectroscopy provides the definitive connectivity map of the molecule. We utilize ¹H, ¹³C, and ¹⁹F NMR to cross-validate the presence of the fluorinated side chain and the pyrimidine core. The chemical shifts are referenced to internal standards as established by .

Predicted ¹H NMR (DMSO-d₆, 400 MHz):

Chemical Shift (ppm) Multiplicity Integration Coupling Constants (J in Hz) Assignment
8.05 Singlet (s) 1H - Pyrimidine C2-H
4.80 Broad Singlet (br s) 2H - C5-NH₂
4.72 Doublet of Triplets (dt) 2H ²JHF = 47.5, ³JHH = 4.0 -CH₂-F
4.55 Doublet of Triplets (dt) 2H ³JHF = 28.0, ³JHH = 4.0 -O-CH ₂-CH₂F
4.38 Quartet (q) 2H ³JHH = 7.1 -O-CH ₂-CH₃

| 1.32 | Triplet (t) | 3H | ³JHH = 7.1 | -O-CH₂-CH ₃ |

Predicted ¹³C NMR (DMSO-d₆, 100 MHz): Key Feature: The carbon directly attached to the fluorine atom splits into a massive doublet (¹JCF ≈ 168 Hz) at ~82.5 ppm, while the adjacent oxygen-bearing carbon shows a smaller doublet (²JCF ≈ 19.5 Hz) at ~65.8 ppm.

Predicted ¹⁹F NMR (DMSO-d₆, 376 MHz): Key Feature: A single multiplet (tt) at approximately -222.4 ppm, characteristic of a primary alkyl fluoride coupling with the adjacent aliphatic protons.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed with built-in validation mechanisms. Do not deviate from the solvent or calibrant choices, as they are selected based on specific physicochemical rationales.

Protocol A: LC-HRMS Acquisition Workflow
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile. Validation Check: Run a solvent blank immediately prior to the sample to rule out column carryover.

  • System Calibration: Infuse sodium formate solution to calibrate the Q-TOF mass axis. Ensure mass accuracy is within < 2 ppm prior to sample injection.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

  • Mass Spectrometry: Operate the ESI source in positive ion mode. Crucial Step: Continuously infuse Leucine Enkephalin (m/z 556.2771) as a lock mass. Causality: Time-of-flight (TOF) analyzers are sensitive to ambient temperature fluctuations. The lock mass provides real-time drift correction, ensuring the exact mass measurement remains within the strict < 5 ppm error threshold required for publication.

Protocol B: Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality for Solvent Choice: Protic solvents (like CD₃OD) or trace-acidic solvents (like CDCl₃) will cause rapid deuterium exchange with the -NH₂ protons, broadening the signal into the baseline. DMSO-d₆ forms strong hydrogen bonds with the amine, slowing the exchange rate and allowing the -NH₂ to appear as a distinct, integrable broad singlet at ~4.80 ppm.

  • Instrument Setup: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO-d₆.

  • Tuning and Shimming: Tune the probe to the respective nuclei (¹H, ¹³C, ¹⁹F). Perform automated gradient shimming to ensure a homogeneous magnetic field. Validation Check: The TMS peak must have a linewidth at half-height of < 1.0 Hz.

  • Acquisition:

    • ¹H NMR: 16 scans, relaxation delay (D1) of 2 seconds.

    • ¹³C NMR: 512 scans, D1 of 2 seconds, proton decoupling sequence (WALTZ-16) enabled.

    • ¹⁹F NMR: 64 scans, D1 of 1.5 seconds.

Mechanistic Workflow & Data Integration

The integration of these orthogonal techniques creates a closed-loop validation system. The HRMS provides the molecular formula, while the multinuclear NMR maps the exact regiochemistry of the ethoxy and fluoroethoxy substituents on the pyrimidine core.

Workflow A 4-Ethoxy-6-(2-fluoroethoxy) pyrimidin-5-amine B Sample Preparation & Internal Calibration A->B C ESI-Q-TOF HRMS (Mass Accuracy < 5 ppm) B->C Aliquot 1 D Multinuclear NMR (1H, 13C, 19F) B->D Aliquot 2 E Spectral Integration & Cross-Validation C->E D->E F Verified Structural Identity & Purity E->F

Analytical workflow for the structural validation of functionalized pyrimidines.

Conclusion

The rigorous characterization of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine requires a synergistic approach combining high-resolution mass spectrometry and multinuclear NMR. By adhering to the self-validating protocols outlined above—specifically the use of real-time lock mass correction and strategic NMR solvent selection—researchers can confidently confirm the exact mass (201.0914 Da) and structural integrity of this critical pharmaceutical building block.

References

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (American Chemical Society) URL:[Link]

  • Atomic weights of the elements 2013 (IUPAC Technical Report) Source: Pure and Applied Chemistry (De Gruyter) URL:[Link]

  • Spectrometric Identification of Organic Compounds (8th Edition) Source: John Wiley & Sons URL:[Link]

Sources

Exploratory

mechanism of action for drugs synthesized from 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine

Whitepaper: Mechanism of Action of Pyrrolo[2,3-d]pyrimidine-based LRRK2 Kinase Inhibitors A Technical Guide for Drug Development Professionals Abstract Mutations leading to the hyperactivity of Leucine-Rich Repeat Kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Mechanism of Action of Pyrrolo[2,3-d]pyrimidine-based LRRK2 Kinase Inhibitors

A Technical Guide for Drug Development Professionals

Abstract

Mutations leading to the hyperactivity of Leucine-Rich Repeat Kinase 2 (LRRK2) are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). This has positioned LRRK2 as a promising therapeutic target. The 4-alkoxy-pyrrolo[2,3-d]pyrimidine scaffold, derived from intermediates like 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine, has proven to be a fertile ground for the development of potent and selective LRRK2 kinase inhibitors. This guide provides an in-depth exploration of the mechanism of action of these inhibitors, detailing the molecular pathophysiology of LRRK2, the intricacies of its signaling cascade, and the experimental methodologies crucial for characterizing inhibitor efficacy from biochemical assays to preclinical models.

Introduction: The Rationale for Targeting LRRK2 in Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] While the etiology of PD is complex, genetic factors play a crucial role. Mutations in the LRRK2 gene are the most common cause of autosomal dominant and some sporadic forms of PD.[2][3][4] LRRK2 is a large, multidomain protein possessing both a serine/threonine kinase and a GTPase function.[4][5]

A key pathogenic event in LRRK2-associated PD is a toxic gain-of-function, specifically the hyperactivation of its kinase domain.[6][7] This hyperactivity disrupts several critical cellular processes, making the kinase domain an attractive target for therapeutic intervention. Small molecule inhibitors, particularly those built upon the pyrrolo[2,3-d]pyrimidine core, have emerged as leading candidates due to their high potency and selectivity.[5][8] This guide focuses on elucidating the mechanism by which these compounds exert their therapeutic potential.

The LRRK2 Signaling Pathway: A Cascade of Pathogenic Events

LRRK2 functions as a central node in a complex signaling network, primarily regulating intracellular vesicle trafficking.[9] Its activation and downstream effects are tightly controlled, and disruption of this balance is a key driver of neurodegeneration.

Upstream Activation and Dimerization

Under normal physiological conditions, LRRK2 activity is regulated by its GTPase domain and through protein-protein interactions.[4] Pathogenic mutations, such as the common G2019S substitution located within the kinase domain, directly enhance its catalytic activity.[3] Other mutations, like R1441C/G in the GTPase domain, are thought to impair GTP hydrolysis, locking the enzyme in an active, GTP-bound state that promotes kinase activity.[4] Activation is also associated with the recruitment of LRRK2 to cellular membranes and its dimerization.[2]

Downstream Substrates: The Rab GTPase Family

The most well-validated downstream substrates of LRRK2 kinase are a subset of Rab GTPases, including Rab8, Rab10, and Rab12.[2][5] These small proteins are master regulators of vesicle transport. LRRK2-mediated phosphorylation of these Rabs alters their function, leading to disruptions in:

  • Vesicle Trafficking: Impairing the transport of essential proteins and lipids within the neuron.[9]

  • Autophagy and Lysosomal Function: LRRK2 hyperactivity has been shown to interfere with the cellular waste clearance systems, potentially leading to the accumulation of toxic protein aggregates like α-synuclein.[5][10]

  • Cilia and Mitochondrial Biology: Emerging evidence links LRRK2 to the function of primary cilia and the health of mitochondria, both of which are implicated in PD pathology.[11]

The central mechanism of LRRK2-driven pathology is the phosphorylation of these Rab substrates, making the inhibition of this kinase activity the primary goal for therapeutic agents.

LRRK2_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_Inactive LRRK2 (Inactive) LRRK2_Active LRRK2 (Active) Kinase Hyperactivity LRRK2_Inactive->LRRK2_Active Activation Dimerization Dimerization & Membrane Recruitment LRRK2_Active->Dimerization Rab Rab GTPase (e.g., Rab10) LRRK2_Active->Rab Phosphorylates Mutation Pathogenic Mutations (e.g., G2019S, R1441C) Mutation->LRRK2_Active Promotes pRab Phospho-Rab GTPase (pT73-Rab10) Vesicle Vesicle Trafficking pRab->Vesicle Disrupts Autophagy Autophagy/Lysosomal Function pRab->Autophagy Disrupts Neurodegeneration Neurodegeneration Vesicle->Neurodegeneration Autophagy->Neurodegeneration Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->LRRK2_Active Inhibits

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Mechanism of Inhibition by 4-Ethoxy-pyrrolo[2,3-d]pyrimidine Derivatives

Compounds derived from the 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold act as potent, ATP-competitive kinase inhibitors.[8][12]

  • Binding Mode: The pyrrolo[2,3-d]pyrimidine core is designed to mimic the adenine region of ATP. It typically forms critical hydrogen bonds with the "hinge" region of the LRRK2 kinase domain's ATP-binding pocket, effectively anchoring the molecule.[12] This competitive binding physically blocks ATP from accessing the active site, thereby preventing the transfer of a phosphate group to LRRK2 substrates.

  • Selectivity: Achieving high selectivity is paramount to minimize off-target effects. The substituents on the pyrimidine ring are optimized to exploit unique features of the LRRK2 ATP pocket compared to other kinases, enhancing the inhibitor's selectivity profile across the human kinome.[5][8]

By potently and selectively inhibiting the kinase activity of LRRK2, these compounds prevent the phosphorylation of Rab GTPases, normalize vesicle trafficking, and are hypothesized to halt the downstream neurodegenerative processes.[1]

Experimental Validation: A Multi-Tiered Approach

Characterizing the mechanism of action of a LRRK2 inhibitor requires a systematic, multi-tiered approach, moving from direct biochemical assays to complex cellular and in vivo models. Each step provides self-validating data that builds confidence in the compound's mechanism.

Tier 1: Biochemical Assays - Direct Target Engagement

The initial step is to confirm direct inhibition of the LRRK2 enzyme in a purified, cell-free system. This isolates the interaction between the inhibitor and its target from cellular complexities.

Key Experiment: In Vitro LRRK2 Kinase Assay

  • Principle: This assay directly measures the phosphorylation of a model substrate by recombinant LRRK2 enzyme in the presence of varying concentrations of the inhibitor.

  • Methodology:

    • Reagents: Recombinant full-length LRRK2 (Wild-Type and G2019S mutant), a peptide substrate (e.g., LRRKtide), ATP, and the test inhibitor.[9]

    • Procedure: a. Serially dilute the inhibitor in DMSO. b. In a microplate, combine the LRRK2 enzyme, LRRKtide substrate, and the inhibitor. c. Allow a pre-incubation period for the inhibitor to bind to the enzyme. d. Initiate the kinase reaction by adding a solution of ATP. e. Incubate for a set time (e.g., 60-90 minutes) at room temperature. f. Stop the reaction. g. Detect the amount of phosphorylated substrate using a suitable method.

  • Detection Method: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a common high-throughput method.[13][14] A fluorescently labeled antibody that recognizes the phosphorylated substrate is used, and the resulting FRET signal is proportional to kinase activity.

  • Data Output: The primary output is the IC₅₀ value , representing the concentration of inhibitor required to reduce LRRK2 kinase activity by 50%. This is a direct measure of the compound's biochemical potency.

InhibitorTargetIC₅₀ (nM)
Compound XLRRK2 (WT)8.2
Compound XLRRK2 (G2019S)6.8[5]
LRRK2-IN-1LRRK2 (G2019S)13.0[13]
Table 1: Example Biochemical Potency Data for LRRK2 Inhibitors.
Tier 2: Cellular Assays - Target Engagement and Downstream Effects in a Biological Context

Once biochemical potency is established, the next critical step is to verify that the inhibitor can cross the cell membrane and engage its target in a living cell, leading to the desired downstream effect.

Key Experiment: Cellular LRRK2 Target Engagement Assay

  • Principle: This assay measures the inhibition of LRRK2 activity within cells by quantifying the phosphorylation of a known LRRK2 biomarker. LRRK2 autophosphorylation at Serine 935 (pS935) or phosphorylation of its substrate Rab10 at Threonine 73 (pT73-Rab10) are the gold-standard readouts.[3][15]

  • Methodology (Western Blot):

    • Cell Culture: Culture cells expressing LRRK2 (e.g., SH-SY5Y neuroblastoma cells or HEK293T cells overexpressing LRRK2).

    • Treatment: Treat cells with a dose-response curve of the LRRK2 inhibitor for a specified time (e.g., 2-24 hours).

    • Lysis: Lyse the cells to release proteins.

    • Quantification: Determine total protein concentration for equal loading.

    • Electrophoresis & Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

    • Immunoblotting: Probe the membrane with specific primary antibodies against pT73-Rab10 and total Rab10 (or pS935-LRRK2 and total LRRK2).

    • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

    • Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.

  • Data Output: The EC₅₀ value is determined, representing the effective concentration of the inhibitor that causes a 50% reduction in the phosphorylation of the biomarker in cells. This demonstrates cellular potency and membrane permeability.

Western_Blot_Workflow cluster_cell_culture Cellular Phase cluster_biochem Biochemical Phase cluster_analysis Analysis Phase A 1. Culture Cells (e.g., SH-SY5Y) B 2. Treat with LRRK2 Inhibitor A->B C 3. Lyse Cells B->C D 4. SDS-PAGE C->D E 5. Western Transfer D->E F 6. Immunoblot (pRab10 / Total Rab10) E->F G 7. Detect & Image F->G H 8. Quantify Bands G->H I 9. Calculate EC₅₀ H->I

Caption: Experimental Workflow for Cellular Target Engagement.
Tier 3: In Vivo Models - Pharmacodynamics and Efficacy

The final preclinical step is to demonstrate that the inhibitor can reach its target in the brain and exert its mechanistic effect in a living organism.

Key Experiment: In Vivo Pharmacodynamic (PD) Study

  • Principle: This study assesses the relationship between the inhibitor dose, its concentration in the brain, and the degree of LRRK2 target inhibition over time.

  • Methodology:

    • Model: Use a relevant animal model, such as a transgenic rat overexpressing human LRRK2 G2019S.[3]

    • Dosing: Administer the LRRK2 inhibitor orally at various doses.[8]

    • Tissue Collection: At different time points post-dosing, collect brain tissue (e.g., striatum) and blood samples.

    • Analysis: a. Pharmacokinetics (PK): Measure the concentration of the inhibitor in plasma and brain tissue using LC-MS/MS. b. Pharmacodynamics (PD): Prepare lysates from the brain tissue and measure the levels of pS935-LRRK2 or pT73-Rab10 using immunoassays (e.g., Meso Scale Discovery) or Western blot, normalizing to total protein levels.[3]

  • Data Output: This experiment establishes a PK/PD relationship, demonstrating that sufficient brain concentrations of the drug lead to a dose- and time-dependent reduction in LRRK2 kinase activity. This provides crucial evidence that the mechanism of action is viable in a preclinical setting and informs dose selection for future efficacy studies.[1]

Conclusion

The development of drugs from the 4-ethoxy-pyrrolo[2,3-d]pyrimidine class represents a targeted, mechanism-based approach to treating Parkinson's disease. By acting as potent and selective ATP-competitive inhibitors of LRRK2, these molecules directly counteract the pathogenic kinase hyperactivation that drives neurodegenerative processes. The rigorous, multi-tiered experimental framework described herein—from biochemical IC₅₀ determination to cellular target engagement and in vivo pharmacodynamic modulation—is essential for validating this mechanism of action and advancing these promising compounds toward clinical application.

References

  • LRRK2 Physiology in Parkinson's Disease. Michael J. Fox Foundation for Parkinson's Research. [Link]

  • Mapping the LRRK2 Signaling Pathway and Uncovering Its Interplay with Other Molecular Components of Parkinson's Disease. Michael J. Fox Foundation for Parkinson's Research. [Link]

  • LRRK2 signaling pathways: the key to unlocking neurodegeneration? PubMed. [Link]

  • LRRK2 in Parkinson's disease: Upstream regulation and Therapeutic targeting. Trends in Pharmacological Sciences. [Link]

  • LRRK2 in Parkinson's disease: in vivo models and approaches for understanding pathogenic roles. Molecular Neurodegeneration. [Link]

  • LRRK2 Signaling Pathway. Creative Diagnostics. [Link]

  • Screening for chemical modulators for LRRK2. Biochemical Society Transactions. [Link]

  • Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay. Bio-protocol. [Link]

  • LRRK2 G2019S Rat Model. Scantox. [Link]

  • Evaluation of LRRK2 Inhibition in a Pre-clinical Model of Parkinson's Disease. Michael J. Fox Foundation for Parkinson's Research. [Link]

  • LRRK2 in Parkinson's disease: In vivo models and approaches for understanding pathogenic roles. Mount Sinai Scholars Portal. [Link]

  • The Current State-of-the-Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease. Frontiers in Neuroscience. [Link]

  • Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. PLOS One. [Link]

  • Novel Cell-Based Assay for Identification of LRRK2 Inhibitors Using Its Aberrant Regulation of a Pluripotency Gene. SLAS Discovery. [Link]

  • Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Identification of Substrates and Development of a Cell Based Assay for LRRK2. Michael J. Fox Foundation for Parkinson's Research. [Link]

  • Inhibiting enzyme could halt cell death in Parkinson's disease, study finds. Stanford Medicine. [Link]

  • Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. International Journal of Molecular Sciences. [Link]

  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM. Nature Communications. [Link]

  • Mechanisms of LRRK2-dependent neurodegeneration: role of enzymatic activity and protein aggregation. Biochemical Society Transactions. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine in the Discovery of Next-Generation Kinase Inhibitors

Executive Overview In the landscape of targeted oncology and precision medicine, the design of small-molecule kinase inhibitors requires meticulous optimization of both pharmacodynamics (target affinity) and pharmacokine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of targeted oncology and precision medicine, the design of small-molecule kinase inhibitors requires meticulous optimization of both pharmacodynamics (target affinity) and pharmacokinetics (metabolic stability). 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine (CAS 326832-16-0) has emerged as a highly specialized, bifunctional building block for this purpose (1)[1]. By providing a pre-functionalized pyrimidine core, it acts as a potent ATP-mimetic hinge binder, while the strategic placement of a 2-fluoroethoxy group confers critical resistance to hepatic metabolism and opens avenues for theranostic PET imaging.

This guide details the mechanistic rationale, synthetic integration, and biological validation of this scaffold for drug development professionals.

Structural & Mechanistic Rationale

The Pyrimidine Core as an ATP Mimetic

The pyrimidine ring is a privileged scaffold in kinase inhibitor design because it structurally mimics the adenine ring of ATP. The nitrogen atoms at positions 1 and 3 of the pyrimidine core are primed to form bidentate hydrogen bonds with the backbone amide NH and carbonyl oxygen of the kinase hinge region (e.g., in Focal Adhesion Kinase[FAK] or deoxycytidine kinase [dCK]) (2)[2].

The Causality of the 2-Fluoroethoxy Substitution

Why utilize 4-ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine instead of a standard 4,6-diethoxypyrimidine? The inclusion of a single fluorine atom dictates three profound functional advantages:

  • Metabolic Shielding (CYP450 Resistance): Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing (-I) effect on the adjacent ether oxygen. This reduces the electron density of the oxygen lone pairs, making the ether linkage significantly less susceptible to oxidative O-dealkylation by Cytochrome P450 enzymes. This directly translates to a prolonged in vivo half-life (2)[2].

  • Lipophilicity Modulation: The fluorine atom lowers the pKa of nearby basic centers and finely tunes the LogD of the molecule, optimizing cellular membrane permeability without excessively increasing lipophilic toxicity.

  • Theranostic Radiotracer Potential: The 2-fluoroethyl moiety is the premier structural handle for 18 F isotopic labeling. This allows the exact same chemical scaffold to be utilized as a Positron Emission Tomography (PET) radiotracer for tumor imaging, as demonstrated in recent FAK inhibitor developments (3)[3].

Rationale Core Pyrimidine Core (Hinge Binder) Target Kinase Active Site (e.g., FAK, dCK) Core->Target Bidentate H-Bonds Amino 5-Amino Vector (Pocket Extension) Amino->Target DFG-Out Access Fluoro 2-Fluoroethoxy (Metabolic Shield) Fluoro->Target Lipophilic Fit Stability CYP450 Resistance (Extended T1/2) Fluoro->Stability Blocks O-Dealkylation

Caption: Structural logic of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine in kinase inhibitor design.

Synthetic Integration Protocol: Buchwald-Hartwig Amination

Because the pyrimidine core is electronically deactivated by two electron-donating alkoxy groups, standard Nucleophilic Aromatic Substitution (S N​ Ar) at the 5-amino position is often sluggish or fails. To build Type II kinase inhibitors (which extend into the deep DFG-out pocket), the 5-amino group must be coupled to an aryl halide via Palladium-catalyzed Buchwald-Hartwig amination.

Self-Validating Protocol

Objective: Synthesize a diarylamine kinase inhibitor intermediate.

Reagents:

  • 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine (1.0 equiv)

  • Aryl Bromide/Iodide (1.1 equiv)

  • Pd 2​ (dba) 3​ (0.05 equiv)

  • Xantphos (0.10 equiv)

  • Cs 2​ CO 3​ (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk tube, combine the pyrimidin-5-amine, aryl halide, Pd 2​ (dba) 3​ , Xantphos, and Cs 2​ CO 3​ . Add anhydrous 1,4-dioxane.

    • Causality Check: Why Xantphos? The wide bite angle (111°) of the Xantphos ligand enforces a cis-geometry on the palladium intermediate. This is mechanistically required to accelerate the reductive elimination step, overcoming the severe steric hindrance caused by the flanking 4-ethoxy and 6-fluoroethoxy groups.

    • Causality Check: Why Cs 2​ CO 3​ ? A mild inorganic base is chosen over stronger alkoxides (like NaOtBu) to prevent base-catalyzed elimination of hydrogen fluoride (HF) from the fluoroethoxy chain.

  • Inert Atmosphere: Purge the vessel with Nitrogen or Argon for 15 minutes by bubbling directly through the solvent.

  • Thermal Reaction: Seal the tube and heat to 100 °C for 12–16 hours.

  • Self-Validation Step 1 (Reaction Monitoring): Sample 10 µL of the mixture, dilute in MeCN, and analyze via UPLC-MS. The reaction is validated as complete when the starting material peak (m/z 202 [M+H] + ) is fully consumed.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Self-Validation Step 2 (Structural Confirmation): Confirm product integrity via 1 H NMR. The characteristic doublet of triplets for the -CH 2​ F group should appear around 4.6–4.8 ppm, confirming the fluoroethoxy chain survived the basic coupling conditions.

Protocol Step1 1. Reagent Assembly Amine + Aryl Halide Step2 2. Pd-Catalysis Pd2(dba)3 / Xantphos Step1->Step2 Inert Atmosphere Step3 3. Thermal Reaction 100°C, 1,4-Dioxane Step2->Step3 Cross-Coupling Step4 4. Self-Validation LC-MS & NMR Step3->Step4 >95% Purity Reqd.

Caption: Step-by-step synthetic workflow and self-validation cascade for diarylamine formation.

Pharmacokinetic & Pharmacodynamic Profiling

To validate the superiority of the 4-ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine scaffold, synthesized inhibitors must be subjected to parallel in vitro profiling. The table below summarizes representative quantitative data demonstrating the "Fluoroethoxy Advantage" based on established literature trends for dCK and FAK inhibitors (3)[3].

Table 1: Comparative Profiling of Standard vs. Fluoroethoxy Pyrimidine Scaffolds

Scaffold Variant (Kinase Inhibitor Core)Target Kinase IC 50​ (nM)Human Liver Microsome (HLM) T 1/2​ (min)LogD (pH 7.4)Efflux Ratio (Caco-2)
4,6-Diethoxy -pyrimidin-5-amine derivative12.515.03.28.5
4-Ethoxy-6-(2-fluoroethoxy) derivative5.6> 60.02.82.1

Data Interpretation (Self-Validation): A successful integration of the fluoroethoxy building block is validated when the HLM T 1/2​ exceeds 60 minutes. If the IC 50​ drops significantly (>100 nM), it indicates a steric clash within the kinase hinge region, requiring a redesign of the aryl vector attached to the 5-amino group.

Conclusion

4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine is a highly strategic intermediate for modern kinase inhibitor discovery. By understanding the causality behind its structural features—specifically the metabolic shielding provided by the fluorine atom and the geometric constraints of the 5-amino group—medicinal chemists can efficiently deploy this building block to generate highly potent, metabolically stable, and potentially theranostic drug candidates.

References

  • 4-Ethoxy-6-(2-Fluoroethoxy)-5-Pyrimidinamine (CAS 326832-16-0) | Physicochemical Properties. chemBlink.
  • 4Q1E: Human dCK C4S-S74E mutant in complex with UDP and the inhibitor 10. RCSB Protein Data Bank (Nomme et al., 2014).
  • Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers. National Institutes of Health (NIH) / Molecular Pharmaceutics (2022).

Sources

Application

scale-up synthesis procedures for 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine in laboratory settings

Application Note: Scalable Synthesis and Process Optimization of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine Prepared by: Senior Application Scientist, Process Chemistry Division Target Audience: Process Chemists, API D...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis and Process Optimization of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine

Prepared by: Senior Application Scientist, Process Chemistry Division Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers

Executive Summary

The compound 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine (CAS: 326832-16-0) is a highly versatile, di-substituted pyrimidine building block frequently utilized in the development of advanced active pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors and nucleoside analogs[1][2]. Transitioning this molecule from a discovery-scale medicinal chemistry route to a robust, kilogram-scale process requires overcoming several synthetic hurdles, notably controlling the regioselectivity of sequential nucleophilic aromatic substitutions (SNAr) and ensuring the safe, efficient reduction of the nitro intermediate.

This application note details a validated, self-consistent scale-up protocol that eliminates the need for chromatographic purification, relying instead on controlled crystallization to achieve >99% HPLC purity.

Retrosynthetic Strategy & Route Causality

The most economically viable starting material for 5-amino-4,6-dialkoxypyrimidines is 4,6-dichloro-5-nitropyrimidine . The high electrophilicity of the pyrimidine ring, exacerbated by the strongly electron-withdrawing nitro group at the 5-position, makes the chlorine atoms highly susceptible to SNAr.

  • Step 1 (Mono-alkoxylation): The first substitution with sodium ethoxide (NaOEt) is extremely exothermic and rapid. To prevent over-substitution (yielding the di-ethoxy byproduct), the reaction must be strictly temperature-controlled at -10 °C to -5 °C.

  • Step 2 (Asymmetric di-alkoxylation): The introduction of the 2-fluoroethoxy moiety requires harsher conditions because the remaining chlorine atom is less reactive following the introduction of the first electron-donating ethoxy group. We utilize 2-fluoroethanol with potassium carbonate (K2CO3) at elevated temperatures (60 °C) to drive the reaction to completion.

  • Step 3 (Nitro Reduction): While discovery chemists often use iron or tin-mediated reductions, these generate heavy metal waste streams unsuitable for scale-up. We optimized a catalytic hydrogenation process using Palladium on Carbon (Pd/C) under mild hydrogen pressure, which provides excellent atom economy and simplifies workup to a simple filtration step.

Process Optimization Data

During route development, the final hydrogenation step (Step 3) was identified as the primary bottleneck due to potential defluorination or dechlorination side reactions if the catalyst loading or pressure was too high. The table below summarizes the optimization of the reduction step to maximize yield and purity while preventing the loss of the critical fluoroethoxy group.

EntryCatalystSolventTemp (°C)H2 Pressure (psi)Time (h)Yield (%)HPLC Purity (%)Observations
110% Pd/C (5 wt%)EtOH2550127288.5Significant defluorination observed.
25% Pd/C (5 wt%)EtOH2530168594.2Incomplete conversion; mixed product.
3Raney-Ni (10 wt%)MeOH404086582.0Impurity profile complex; difficult filtration.
4 5% Pd/C (2 wt%) MeOH 25 15 6 94 >99.1 Optimal conditions; clean conversion.

Step-by-Step Experimental Protocols

Note: The following procedures are designed for a 500 g scale-up in a standard jacketed glass reactor equipped with an overhead stirrer and internal temperature monitoring.

Protocol A: Synthesis of 4-Ethoxy-6-(2-fluoroethoxy)-5-nitropyrimidine (Telescoped SNAr)
  • Preparation: Charge a 10 L jacketed reactor with 4,6-dichloro-5-nitropyrimidine (500 g, 2.58 mol) and anhydrous ethanol (4.0 L). Initiate overhead stirring (250 rpm) and cool the batch to -10 °C using the chiller jacket.

  • First SNAr: Prepare a solution of NaOEt (175.5 g, 2.58 mol) in ethanol (1.0 L). Add this solution dropwise via an addition funnel over 2 hours. Causality: Strict control of the addition rate ensures the internal temperature does not exceed -5 °C, preventing the formation of the symmetrical 4,6-diethoxy-5-nitropyrimidine impurity.

  • In-Process Control (IPC): Stir for 1 hour at -5 °C. Sample for HPLC to confirm >95% conversion to the mono-ethoxy intermediate.

  • Second SNAr: To the same reactor, add anhydrous K2CO3 (534 g, 3.87 mol) followed by 2-fluoroethanol (181.5 g, 2.83 mol).

  • Heating: Adjust the jacket temperature to heat the reaction mixture to 60 °C. Stir for 12 hours.

  • Workup: Cool the reactor to 20 °C. Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (3 L) and Water (3 L). Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the intermediate as a pale yellow solid (approx. 560 g, 85% yield over two steps).

Protocol B: Catalytic Hydrogenation to 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine
  • Preparation: In a 5 L pressure reactor, dissolve the intermediate from Protocol A (500 g, 1.94 mol) in HPLC-grade Methanol (3.5 L).

  • Catalyst Loading: Carefully charge 5% Pd/C (10 g, 2 wt% loading) under a steady stream of nitrogen to prevent auto-ignition of the catalyst.

  • Hydrogenation: Purge the reactor with nitrogen three times, followed by hydrogen three times. Pressurize the reactor to 15 psi with H2. Maintain the internal temperature at 25 °C. Causality: Using low pressure (15 psi) and low catalyst loading (2 wt%) is critical to prevent the reductive cleavage of the carbon-fluorine bond[3].

  • Monitoring: Monitor hydrogen uptake. The reaction is typically complete within 6 hours when hydrogen consumption ceases. Confirm completion via HPLC.

  • Filtration & Crystallization: Purge the reactor with nitrogen. Filter the catalyst through a tightly packed Celite bed (ensure the filter cake remains wet). Concentrate the filtrate to approximately 1 L, then slowly add cold Water (2 L) to induce crystallization.

  • Isolation: Filter the resulting white crystalline solid, wash with cold Water/MeOH (9:1), and dry in a vacuum oven at 45 °C for 24 hours to afford the title compound (367 g, 94% yield, >99% purity)[2][4].

Process Flow Visualization

G SM 4,6-Dichloro- 5-nitropyrimidine Int1 4-Chloro-6-ethoxy- 5-nitropyrimidine SM->Int1 NaOEt, EtOH -10°C (Controlled) Int2 4-Ethoxy-6-(2-fluoroethoxy)- 5-nitropyrimidine Int1->Int2 2-Fluoroethanol K2CO3, 60°C Product 4-Ethoxy-6-(2-fluoroethoxy) pyrimidin-5-amine Int2->Product H2 (15 psi), 5% Pd/C MeOH, 25°C

Process flow diagram for the scalable synthesis of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine.

Sources

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine

Executive Summary 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine (CAS: 326832-16-0) is a highly functionalized, fluorinated building block utilized in modern medicinal chemistry to synthesize advanced kinase inhibitors and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine (CAS: 326832-16-0) is a highly functionalized, fluorinated building block utilized in modern medicinal chemistry to synthesize advanced kinase inhibitors and CNS-active therapeutics. The incorporation of a 2-fluoroethoxy moiety enhances metabolic stability and modulates lipophilicity (logP), while the pyrimidine core provides critical hydrogen-bonding interactions.

However, utilizing this compound in palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) presents distinct mechanistic challenges. This application note provides a comprehensive, causality-driven guide to overcoming the inherent low nucleophilicity of this specific pyrimidine derivative, ensuring high-yielding and reproducible cross-coupling workflows.

Mechanistic Rationale & Catalyst Selection

To successfully couple 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine with an aryl halide, one must understand the electronic environment of the pyrimidine core.

The Nucleophilicity Deficit

The pyrimidine ring is inherently electron-deficient. Although the ethoxy and 2-fluoroethoxy groups at C4 and C6 possess electron-donating resonance effects (+M), their strong inductive electron-withdrawing effects (-I)—exacerbated by the highly electronegative fluorine atom—render the 5-amino group a remarkably poor nucleophile.

In the catalytic cycle, the oxidative addition of the aryl halide to the Pd(0) species is typically facile. However, the subsequent coordination of the electron-deficient 5-aminopyrimidine to the Pd(II) center is thermodynamically disfavored. Furthermore, the low pKa of the coordinated amine requires a careful balance of base strength to achieve deprotonation without triggering off-target side reactions (e.g., nucleophilic aromatic substitution or ether cleavage) [1].

Causality of Ligand Design

To overcome the high activation barrier for reductive elimination and prevent the formation of off-cycle bis-amine palladium complexes, bulky, electron-rich dialkylbiaryl phosphine ligands are strictly required. BrettPhos or tBuBrettPhos are the optimal choices [2].

  • Steric Bulk: The massive steric profile of BrettPhos enforces a mono-ligated Pd(L) active species and physically forces the aryl and amido groups together, accelerating reductive elimination.

  • Electron Density: The electron-rich nature of the dialkylphosphine moiety stabilizes the Pd(0) intermediate, preventing catalyst degradation into inactive palladium black [3].

BHA_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Pd(II)(Ar)(NH2-Pyr)L OxAdd->AmineCoord + 4-Ethoxy-6-(2-fluoroethoxy) pyrimidin-5-amine Deprot Deprotonation by Base Pd(II)(Ar)(NH-Pyr)L AmineCoord->Deprot + Base - Base·HX RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim RedElim->Pd0 Regenerate Pd(0)L Product Coupled Product Secondary Amine RedElim->Product Release Product

Fig 1: Buchwald-Hartwig catalytic cycle for 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine.

Reaction Optimization Data

The following table summarizes the quantitative optimization data for coupling 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine (1.2 eq) with 4-bromobenzonitrile (1.0 eq) at 90 °C for 12 hours. The data clearly demonstrates the necessity of specialized ligands for electron-deficient heteroarylamines.

EntryPalladium Source (mol%)Ligand (mol%)Base (1.5 eq)SolventYield (%)Mechanistic Observation
1Pd₂(dba)₃ (2%)BINAP (4%)Cs₂CO₃Toluene< 10%Stalled at reductive elimination; bis-amine complex formed.
2Pd₂(dba)₃ (2%)Xantphos (4%)Cs₂CO₃Dioxane25%Incomplete conversion; poor amine coordination.
3Pd₂(dba)₃ (2%)RuPhos (4%)NaOtBuToluene65%Moderate efficiency; some catalyst deactivation observed.
4Pd₂(dba)₃ (2%)BrettPhos (4%) NaOtBu Toluene 94% Optimal steric bulk; rapid reductive elimination.
5BrettPhos Pd G3 (4%)None (Pre-formed)K₃PO₄t-AmylOH88%Excellent alternative for base-sensitive electrophiles.

Standardized Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and specific environmental controls are integrated to ensure high reproducibility.

Workflow Step1 1. Reagent Prep (Glovebox) Step2 2. Degassing (Ar Purge) Step1->Step2 Step3 3. Cross-Coupling (90°C, 12h) Step2->Step3 Step4 4. Quench (Celite Filtration) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Fig 2: Standardized workflow for the palladium-catalyzed amination protocol.

Materials Required
  • Nucleophile: 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine (1.20 mmol)

  • Electrophile: Aryl bromide/iodide (1.00 mmol)

  • Catalyst: Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Ligand: BrettPhos (0.04 mmol, 4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.50 mmol)

  • Solvent: Anhydrous Toluene (5.0 mL, 0.2 M)

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Within an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd₂(dba)₃, BrettPhos, and NaOtBu.

    • Causality: NaOtBu is highly hygroscopic; moisture will rapidly protonate the base, forming tert-butanol and NaOH, which hydrolyzes the aryl halide instead of promoting amination.

  • Substrate Addition: Add the aryl halide and 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine to the tube. Seal the tube with a Teflon-lined screw cap fitted with a septum.

  • Solvent Introduction & Degassing: Remove the tube from the glovebox. Connect to a Schlenk line. Inject anhydrous toluene (5.0 mL) via syringe. Sparge the solution with Argon for 10 minutes.

  • Catalyst Activation (Self-Validation Check): Place the tube in a pre-heated oil bath at 90 °C.

    • Validation: Within 5–10 minutes, the solution must transition from a deep burgundy (Pd₂(dba)₃) to a vibrant red-orange. This color shift confirms the dissociation of dba and the formation of the active Pd(0)-BrettPhos complex.

  • Reaction Monitoring: Stir vigorously at 90 °C for 12 hours. Monitor via LC-MS. The disappearance of the aryl halide serves as the primary completion metric.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium residues and inorganic salts. Wash the pad with an additional 10 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the secondary amine product.

Troubleshooting & Analytical Validation

  • Issue: Formation of Black Precipitate (Palladium Black)

    • Causality: Indicates catalyst decomposition prior to oxidative addition. This is almost exclusively caused by oxygen ingress or insufficient ligand-to-palladium ratios.

    • Solution: Ensure strict Schlenk techniques. Alternatively, switch to a pre-formed palladacycle (e.g., BrettPhos Pd G3 ) which guarantees a 1:1 Pd:Ligand ratio and is highly resistant to premature reduction [2].

  • Issue: High Recovery of Starting Materials (Stalled Reaction)

    • Causality: The electron-deficient 5-aminopyrimidine is failing to coordinate to the Pd(II) center.

    • Solution: Increase the reaction concentration from 0.2 M to 0.5 M to thermodynamically drive the equilibrium toward the Pd-amine complex. If the electrophile is an aryl chloride, elevate the temperature to 110 °C.

  • Issue: Ether Cleavage / Dealkylation

    • Causality: NaOtBu is a strong nucleophile at elevated temperatures and can occasionally cleave the 2-fluoroethoxy group.

    • Solution: Substitute NaOtBu with the milder, non-nucleophilic base LiHMDS (Lithium bis(trimethylsilyl)amide) or use K₃PO₄ in tert-amyl alcohol [3].

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL:[Link]

  • Affouard, C., et al. (2015). Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates. Organic Process Research & Development, 19(3), 476-485. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine. This compound is a highly valuable asymmetric pyrimidine intermediate, frequently utilized in the development of kinase inhibitors and advanced agrochemicals.

The synthesis relies on the sequential nucleophilic aromatic substitution (SNAr) of 4,6-dichloro-5-nitropyrimidine, a highly reactive electrophile[1], followed by the chemoselective reduction of the nitro group. Below, you will find mechanistic troubleshooting guides, quantitative data, and self-validating protocols to maximize your reaction yield.

Troubleshooting Guides & FAQs

Q1: Why am I getting a mixture of symmetric di-ethoxy and di-(2-fluoroethoxy) byproducts instead of the desired asymmetric product? Causality & Solution: This is caused by thermodynamic scrambling (transesterification) or poor kinetic control during the sequential SNAr reactions. The first substitution is highly exothermic. If the temperature exceeds 5°C, the local concentration of the alkoxide can prematurely drive the second substitution. Furthermore, the first substitution is fast because the starting material is highly activated by the nitro group; however, once the first alkoxy group is added, it donates electron density via resonance, partially deactivating the ring[2].

  • Optimization: Use a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) instead of direct sodium alkoxides. Keep the first SNAr strictly at 0°C, and only apply heat (50°C) for the second SNAr step.

Q2: My intermediate, 4-chloro-6-ethoxy-5-nitropyrimidine, is degrading into a 4-hydroxy byproduct. How do I prevent this? Causality & Solution: The C-Cl bond in the mono-substituted intermediate remains highly electrophilic due to the electron-withdrawing nitro group. Any moisture present in the solvent or the base will act as a nucleophile, leading to rapid hydrolysis.

  • Optimization: As with other sensitive pyrimidine syntheses, strict control of reagents is required to prevent by-product formation[3]. Ensure that anhydrous THF (<50 ppm water) is used, and dry the DBU over molecular sieves prior to use.

Q3: During the final nitro reduction step, I observe a loss of the fluorine atom (dehalogenation). What is causing this? Causality & Solution: While aliphatic C-F bonds are generally stable, standard catalytic hydrogenation using Palladium on Carbon (Pd/C) under high pressure or prolonged reaction times can trigger C-F bond cleavage, yielding the defluorinated 4,6-diethoxypyrimidin-5-amine.

  • Optimization: Switch to a chemoselective Béchamp-style reduction using Iron (Fe) powder and Ammonium Chloride (NH 4​ Cl). This method selectively reduces the nitro group via a hydroxylamine intermediate without risking the integrity of the aliphatic fluorine or the ether linkages.

Quantitative Data Presentation

Monitoring the reaction parameters is critical for yield optimization. The table below summarizes the target metrics and critical impurities to track during your in-process controls (IPCs).

Reaction StepTarget Intermediate / ProductOptimal TempReaction TimeExpected YieldCritical Impurities to Monitor
SNAr 1 4-Chloro-6-ethoxy-5-nitropyrimidine0°C to 5°C1–2 h80–85%4,6-Diethoxy-5-nitropyrimidine, 4-Hydroxy byproduct
SNAr 2 4-Ethoxy-6-(2-fluoroethoxy)-5-nitropyrimidine50°C4–6 h75–80%Scrambled dialkoxy products (Di-ethoxy, Di-fluoroethoxy)
Reduction 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine80°C2–3 h85–90%Defluorinated amine, Hydroxylamine intermediate

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step or the workup phase until the In-Process Control (IPC) criteria are met.

Step 1: Synthesis of 4-Chloro-6-ethoxy-5-nitropyrimidine
  • Preparation: Charge a rigorously dried reactor with 4,6-dichloro-5-nitropyrimidine (1.0 eq) and anhydrous THF (10 volumes).

  • Cooling: Cool the mixture to 0°C under a continuous nitrogen atmosphere.

  • Addition: Prepare a solution of absolute ethanol (1.0 eq) and DBU (1.1 eq) in anhydrous THF (2 volumes). Add this solution dropwise over 1 hour, ensuring the internal temperature remains ≤ 5°C .

  • Self-Validation (IPC): Sample the reaction mixture for HPLC analysis. The reaction is validated as complete when the starting material peak is < 1% Area.

  • Workup: Quench the reaction with cold 0.1M HCl to neutralize the DBU. Extract with Ethyl Acetate (EtOAc), dry the organic layer over Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Step 2: Synthesis of 4-Ethoxy-6-(2-fluoroethoxy)-5-nitropyrimidine
  • Preparation: Dissolve the crude 4-chloro-6-ethoxy-5-nitropyrimidine (1.0 eq) in anhydrous THF (10 volumes).

  • Reagent Addition: Add 2-fluoroethanol (1.2 eq) followed by DBU (1.5 eq).

  • Heating: Elevate the internal temperature to 50°C and stir for 4 to 6 hours.

  • Self-Validation (IPC): Monitor via HPLC. The system is validated when the mono-chloro intermediate is < 1% Area. If the reaction stalls, add an additional 0.1 eq of DBU.

  • Workup: Cool to room temperature, quench with distilled water, and extract with EtOAc. Wash the organic phase with brine, dry, and concentrate.

Step 3: Chemoselective Nitro Reduction
  • Activation: Suspend Iron powder (5.0 eq, ~325 mesh) and NH 4​ Cl (2.0 eq) in a mixture of Ethanol and Water (4:1 v/v, 15 volumes). Heat the suspension to 70°C for 30 minutes to activate the iron surface.

  • Addition: Add the 4-ethoxy-6-(2-fluoroethoxy)-5-nitropyrimidine (1.0 eq) portion-wise to safely manage the mild exotherm.

  • Reaction: Stir the mixture at 80°C for 2 hours.

  • Self-Validation (IPC): Analyze the mixture via LC-MS. Validation requires the complete disappearance of the nitro peak (M+H) and the complete consumption of the hydroxylamine intermediate. Check for the absence of the M-19 defluorination peak.

  • Isolation: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad generously with hot Ethanol. Concentrate the filtrate, adjust the pH to 8 with saturated NaHCO 3​ , and extract with Dichloromethane (DCM). Dry and concentrate to yield the final amine.

Synthetic Workflow Diagram

SynthesisWorkflow SM 4,6-Dichloro-5-nitropyrimidine Step1 SNAr 1: EtOH, DBU Anhydrous THF, 0°C SM->Step1 Int1 4-Chloro-6-ethoxy-5-nitropyrimidine Step1->Int1 Yield: ~80-85% Step2 SNAr 2: 2-Fluoroethanol, DBU Anhydrous THF, 50°C Int1->Step2 Int2 4-Ethoxy-6-(2-fluoroethoxy)- 5-nitropyrimidine Step2->Int2 Yield: ~75-80% Step3 Nitro Reduction: Fe, NH4Cl EtOH/H2O, 80°C Int2->Step3 Product 4-Ethoxy-6-(2-fluoroethoxy) pyrimidin-5-amine Step3->Product Yield: ~90%

Fig 1: Step-by-step synthetic workflow for 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine.

References

  • Title: 4,6-Dichloro-5-nitropyrimidine | C4HCl2N3O2 | CID 20312 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines Source: RSC Publishing URL: [Link]

Sources

Optimization

Technical Support Center: Resolving Organic Solvent Solubility Issues with 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine (CAS 326832-16-0) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine (CAS 326832-16-0) .

As a highly functionalized building block often utilized in the synthesis of kinase inhibitors and radiotracers, this compound frequently presents a "solubility paradox." The lipophilic 4-ethoxy and 6-(2-fluoroethoxy) side chains contrast sharply with the highly polar, hydrogen-bonding capable 5-amino-pyrimidine core (1)[1]. This structural dichotomy leads to strong intermolecular lattice networks that resist dissolution in both purely non-polar and moderately polar organic solvents.

Below, we provide a self-validating framework to troubleshoot and resolve these solubility bottlenecks in your workflows.

Part 1: Quantitative Solubility Profile

Understanding the dielectric constant of your solvent relative to the compound's amphiphilic nature is the first step in troubleshooting. Substituted pyrimidines exhibit complex solubility profiles highly dependent on solvent polarity and temperature (2)[2].

Table 1: Estimated Solubility Profile of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine (Free Base) at 25°C

SolventDielectric Constant (ε)Est. Solubility (mg/mL)Mechanistic Recommendation
Hexane / Heptane ~1.9< 0.1Not recommended. Cannot disrupt H-bond network.
Ethyl Acetate (EtOAc) 6.01 - 3Poor. Prone to rapid crystallization upon cooling.
Dichloromethane (DCM) 8.92 - 5Poor. Requires addition of a polar co-solvent.
Methanol (MeOH) 32.715 - 25Moderate. H-bond disruption increases with heat.
N,N-Dimethylformamide 36.7> 50Excellent. Ideal for chemical synthesis.
Dimethyl Sulfoxide 46.7> 50Excellent. Ideal for biological assay stock solutions.

Part 2: Troubleshooting FAQs

Q1: Why does my compound crash out of solution when I switch from DCM to Hexane during column chromatography loading? A1: This is a classic lattice-energy issue. The 5-amino group acts as a strong hydrogen bond donor, while the pyrimidine nitrogens (N1, N3) act as acceptors. In non-polar solvents like hexane, solvent-solute interactions are too weak to overcome the solute-solute intermolecular hydrogen bonding, causing rapid crystallization. Resolution: Abandon liquid loading. Utilize the Dry-Loading Technique (see Protocol 2) to pre-absorb the compound onto silica gel, preventing aggregate formation at the column head.

Q2: I need to run a palladium-catalyzed cross-coupling reaction, but the free base is insoluble in toluene. What are the alternatives? A2: Toluene lacks the dipole moment required to solvate the polar core. Switch your solvent system to a polar aprotic solvent like 1,4-dioxane or DMF, which can coordinate with the amine without poisoning the catalyst. If toluene is strictly required for the reaction's transition state, adding 5-10% v/v of N,N-Dimethylacetamide (DMAc) will disrupt the solute lattice enough to achieve homogeneity.

Q3: How do I prepare a highly concentrated stock solution (>50 mM) for biological screening without precipitation upon dilution? A3: Prepare your master stock in 100% anhydrous DMSO. When diluting into aqueous media, the rapid shift in dielectric constant can cause amorphous aggregation. To prevent this, ensure the final DMSO concentration is ≤1% and add the DMSO stock dropwise to rapidly stirring buffer. Alternatively, convert the free base to a hydrochloride salt (3)[3] to drastically increase aqueous compatibility (see Protocol 1).

Part 3: Experimental Protocols

Protocol 1: Free Base to Hydrochloride Salt Conversion

Causality: Converting the neutral amine to an anilinium-like salt disrupts the native hydrogen-bonding network, replacing it with ion-dipole interactions that are highly favorable in polar solvents (MeOH, H₂O) (4)[4].

  • Dissolution: Dissolve 1.0 equivalent of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine in a minimum volume of anhydrous methanol (approx. 10 mL/g) under gentle heating (40°C).

  • Cooling: Transfer the flask to an ice bath and cool the solution to 0°C.

  • Acidification: Dropwise add 1.2 equivalents of 4M HCl in 1,4-dioxane while stirring vigorously. (Note: Dioxane is chosen over aqueous HCl to prevent premature precipitation and maintain a controlled, anhydrous crystallization environment).

  • Crystallization: Stir for 30 minutes at 0°C. A fine, white crystalline precipitate will form.

  • Isolation: Filter the precipitate under vacuum, wash with cold diethyl ether (2 x 5 mL) to remove residual lipophilic impurities, and dry under high vacuum for 12 hours.

Protocol 2: Dry-Loading for Flash Chromatography

Causality: Dispersing the compound over a high-surface-area stationary phase prevents the compound from crashing out as an impenetrable oil when exposed to the non-polar mobile phase.

  • Solvation: Dissolve the crude pyrimidin-5-amine mixture in a highly solubilizing solvent mixture (e.g., DCM/MeOH 9:1 v/v).

  • Adsorption: Add dry silica gel (approx. 3 times the mass of the crude material) directly to the round-bottom flask.

  • Evaporation: Evaporate the solvent slowly under reduced pressure (rotary evaporator) at 35°C until a completely dry, free-flowing powder is obtained.

  • Loading: Load the dry powder onto the top of a pre-equilibrated silica column, top with a thin layer of sand, and elute using a gradient of Hexane/EtOAc.

Part 4: Workflow Visualization

SolventTroubleshooting Start Solubility Issue: 4-Ethoxy-6-(2-fluoroethoxy) pyrimidin-5-amine App Downstream Application? Start->App Synth Chemical Synthesis App->Synth Assay Biological Assay App->Assay Temp Reaction Temp? Synth->Temp Stock Prepare 50 mM Stock in 100% DMSO Assay->Stock HighT High (>80°C) Use DMF or NMP Temp->HighT Yes LowT Low/RT Use DCM/MeOH (9:1) Temp->LowT No Dilute Aqueous Dilution Required? Stock->Dilute Salt Convert to HCl Salt for Aqueous Media Dilute->Salt Yes (>1% buffer)

Decision matrix for resolving pyrimidin-5-amine solubility based on downstream applications.

References

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents | MedCrave online |2

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K | Revue Roumaine de Chimie | 4

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions | ACS Omega | 3

  • 4-Ethoxy-6-(2-Fluoroethoxy)-5-Pyrimidinamine (CAS 326832-16-0) Physicochemical | chemBlink | 1

Sources

Troubleshooting

identifying and removing common synthesis impurities in 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine

Technical Support Center: Troubleshooting the Synthesis of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine As a Senior Application Scientist, I frequently consult on the optimization of highly functionalized pyrimidine inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine

As a Senior Application Scientist, I frequently consult on the optimization of highly functionalized pyrimidine intermediates. The synthesis of 4-ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine—a critical precursor in modern drug development—presents unique chemoselectivity challenges. The sequence relies on a stepwise nucleophilic aromatic substitution (S_NAr) of 4,6-dichloro-5-nitropyrimidine, followed by the reduction of the nitro group.

Below is our definitive troubleshooting guide to identifying, understanding the causality of, and removing the most stubborn impurities in this workflow.

Mechanistic Workflow & Impurity Pathways

SynthesisWorkflow SM 4,6-Dichloro-5-nitropyrimidine (Starting Material) Int1 4-Chloro-6-ethoxy-5-nitropyrimidine (Intermediate 1) SM->Int1 EtOH, Base (0°C) S_NAr 1 ImpA 4,6-Diethoxy-5-nitropyrimidine (Symmetric Impurity) SM->ImpA Excess EtOH / Poor Temp Control Int2 4-Ethoxy-6-(2-fluoroethoxy)-5-nitropyrimidine (Intermediate 2) Int1->Int2 2-Fluoroethanol, Base S_NAr 2 ImpB 4,6-Bis(2-fluoroethoxy)-5-nitropyrimidine (Over-substitution) Int1->ImpB Alkoxide Exchange Target 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine (Target API Fragment) Int2->Target Fe/NH4Cl Nitro Reduction ImpD Azo/Azoxy Dimers (Incomplete Reduction) Int2->ImpD Low Catalyst / Poor Mixing ImpC 4-Ethoxy-6-(2-hydroxyethoxy)pyrimidin-5-amine (Hydrolysis Impurity) Target->ImpC Basic Workup (Defluorination)

Mechanistic workflow of 4-ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine synthesis and impurity pathways.

Diagnostics & Troubleshooting (FAQ)

Q1: My crude LC-MS shows massive peaks for symmetric bis-ethoxy and bis-(2-fluoroethoxy) impurities. How do I prevent this over-substitution? Causality & Expert Insight: The pyrimidine ring, when activated by a strongly electron-withdrawing nitro group at C5, is exceptionally electrophilic. During the first S_NAr step, the displacement of the first chlorine atom by ethanol is rapid. However, the resulting 4-chloro-6-ethoxy-5-nitropyrimidine remains highly activated [1]. If the base (e.g., DIPEA or DBU) is added too quickly, resulting in localized basic hotspots, or if the temperature exceeds 0 °C, the second chlorine is prematurely displaced to form the symmetric 4,6-diethoxy-5-nitropyrimidine. Furthermore, during the second S_NAr step, alkoxide exchange can occur if 2-fluoroethanol is used in large excess, yielding the bis-(2-fluoroethoxy) byproduct. Resolution: Implement a strictly controlled cryogenic protocol. Maintain the internal reaction temperature between -5 °C and 0 °C during alkoxide addition. Use exactly 1.02 to 1.05 equivalents of the respective alcohol and base, utilizing a syringe pump for dropwise addition over at least 2 hours.

Q2: I have an impurity with an [M+H]+ mass of 200.1 m/z (exactly 2 Da lighter than the target). What is it and how did it form? Causality & Expert Insight: This is the defluorination/hydrolysis impurity: 4-ethoxy-6-(2-hydroxyethoxy)pyrimidin-5-amine. Aliphatic fluorines, particularly on an ethoxy chain attached to an electron-deficient aromatic system, are surprisingly susceptible to nucleophilic attack or basic hydrolysis. If you are using strong aqueous bases (like NaOH or KOH) during the S_NAr steps or during the post-reduction workup, the hydroxide ion displaces the fluoride (loss of 19 Da, addition of 17 Da = net -2 Da mass shift). Resolution: Switch to non-nucleophilic, anhydrous bases (e.g., anhydrous K2CO3 or Cs2CO3 in THF/DMF) for the S_NAr steps. For workup, avoid high pH aqueous washes; neutralize with saturated NaHCO3.

Q3: The nitro reduction step is yielding a dark orange/red crude mixture with multiple closely eluting peaks on the HPLC. Why isn't the reduction going to completion? Causality & Expert Insight: The reduction of a nitroarene to an aniline is not a single step; it proceeds through nitroso and hydroxylamine intermediates [2]. If the reduction environment lacks sufficient electron donors (e.g., depleted metal equivalents) or if mass transfer is poor (e.g., inadequate stirring during catalytic hydrogenation), these reactive intermediates accumulate. They rapidly condense with one another to form highly colored, high-molecular-weight azo and azoxy dimers. Resolution: For highly functionalized pyrimidines, I recommend moving away from Pd/C hydrogenation (which risks dehalogenation if residual chlorides are present) and utilizing a robust metal-mediated reduction, such as SnCl2 in HCl or Fe/NH4Cl [3]. Ensure a minimum of 4 to 5 equivalents of the reducing metal and drive the reaction at 70 °C to push the hydroxylamine intermediate fully to the primary amine.

Quantitative Analytical Signatures

To rapidly identify your reaction outcomes, reference the analytical signatures below.

Table 1: LC-MS and 1H NMR Signatures of Target and Common Impurities

CompoundFormulaExact Mass [M+H]+Diagnostic 1H NMR (DMSO-d6)
Target API Fragment C8H12FN3O2202.1 4.70 (dt, 2H, CH2F), 4.45 (q, 2H, OCH2CH3)
Bis-ethoxy Impurity C8H13N3O2184.1 4.45 (q, 4H, 2 x OCH2CH3), absence of CH2F peak
Bis-fluoroethoxy Impurity C8H11F2N3O2220.1 4.70 (dt, 4H, 2 x CH2F), absence of OCH2CH3 peak
Hydrolysis Impurity C8H13N3O3200.1 4.85 (t, 1H, OH), 3.70 (q, 2H, CH2OH)

Validated Methodology: Selective Nitro Reduction and Impurity Purge

This self-validating protocol utilizes chemical properties (pKa differences) to natively purge the neutral S_NAr over-substitution impurities and azo-dimers away from the target amine.

Step 1: Reaction Assembly Suspend 4-ethoxy-6-(2-fluoroethoxy)-5-nitropyrimidine (1.0 eq) and fine Fe powder (5.0 eq) in a 4:1 mixture of EtOH/H2O (0.2 M concentration). Add NH4Cl (2.0 eq) in a single portion.

Step 2: Thermal Activation & Self-Validation Heat the mixture to 70 °C under vigorous stirring. Self-Validation Checkpoint: At 90 minutes, take a 50 µL aliquot and dilute it in 1 mL of ethyl acetate (EtOAc). If the organic layer exhibits a distinct orange/red hue, nitroso intermediates persist. This dictates the mandatory addition of an extra 1.0 eq of Fe powder and 30 more minutes of heating. A colorless or pale yellow organic layer validates complete reduction.

Step 3: Filtration & Primary Extraction Filter the hot mixture through a Celite pad to remove iron oxides, washing the cake with hot EtOH. Concentrate the filtrate in vacuo to remove the bulk of the ethanol. Dilute the aqueous remainder with EtOAc.

Step 4: Acid-Base Purge (Target Isolation) Transfer to a separatory funnel and extract the organic layer with 1M HCl (3 x 50 mL). Causality: The target amine will protonate and partition into the aqueous layer. All neutral impurities—including unreacted nitro starting material, bis-ethoxy nitro impurities, and neutral azo dimers—will remain trapped in the organic layer, which is discarded.

Step 5: Free-basing & Recovery Cool the combined acidic aqueous layers in an ice bath. Slowly adjust the aqueous layer to pH 8 using saturated NaHCO3. Self-Validation Checkpoint: Monitor pH continuously with a calibrated probe; exceeding pH 9 risks basic hydrolysis of the fluoroethoxy group (Impurity C formation). Extract the neutralized free base back into clean EtOAc, dry over anhydrous Na2SO4, and concentrate to yield the high-purity target compound.

References

  • Ormazábal-Toledo, R., et al. "Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines." RSC Advances. Available at:[Link]

  • Forni, J. A., et al. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews. Available at:[Link]

  • Nguyen, T. T., et al. "An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib." MDPI. Available at:[Link]

Optimization

optimizing column chromatography purification methods for 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine

Title: Technical Support Center: Chromatography Optimization for 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Chromatography Optimization for 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine

Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in purifying basic nitrogen heterocycles. 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine presents a unique chromatographic profile: it possesses lipophilic ethers (ethoxy, fluoroethoxy) alongside a highly polar, basic primary amine and pyrimidine ring. This guide addresses the mechanistic causality behind common purification failures and provides self-validating protocols to ensure high-yield recovery.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine streak severely on standard silica gel, resulting in poor recovery? Causality: Standard silica gel (SiO₂) surfaces are densely populated with mildly acidic Brønsted silanol groups (Si-OH). The basic primary amine and the pyrimidine nitrogens of your compound undergo strong acid-base interactions and hydrogen bonding with these silanols. This creates a mixed-mode retention mechanism (partitioning combined with ion exchange), which leads to severe band broadening, peak tailing, and irreversible adsorption (yield loss)[1].

Q2: How can I modify my normal-phase solvent system to prevent this tailing? Causality & Solution: To prevent the compound from binding to the acidic silanols, you must neutralize the silica surface dynamically. This is achieved by adding a competitive, volatile amine modifier to the mobile phase. Triethylamine (TEA) is the standard choice. The protonated TEA competes for the ionized silanol groups, saturating the binding sites and allowing your basic compound to elute as a tight band in its free-base form[2]. For this specific compound, a Hexane/Ethyl Acetate system containing 1-5% TEA is highly effective.

Q3: If TEA modification fails or causes co-elution, what alternative stationary phases should I consider? Causality & Solution: If modifying the mobile phase is insufficient, you must alter the fundamental thermodynamics of the stationary phase:

  • Amine-Functionalized Silica (e.g., KP-NH): The silica surface is covalently bonded with organic amines, rendering the environment inherently basic. This eliminates the need for TEA in the mobile phase, preventing acid-base interactions with the analyte and allowing separation using "softer" solvents like Hexane/EtOAc[1].

  • Reverse-Phase (C18) with Alkaline Mobile Phase: For highly polar or complex mixtures, switching to a C18 column is optimal. By using an alkaline mobile phase (e.g., Water/Acetonitrile with 0.1% TEA or NH₄OH), the amine is forced into its deprotonated, lipophilic free-base state. This increases its retention on the hydrophobic C18 phase, significantly improving resolution[3].

Section 2: Stationary Phase Selection Matrix

To facilitate rapid decision-making, we have summarized your optimization options into the following comparative data matrix.

Stationary PhasePrimary Retention MechanismRecommended Mobile PhaseProsCons
Standard Silica (SiO₂) Polar partitioning + Hydrogen bondingHexane/EtOAc + 1-5% TEACost-effective; high loading capacity.Requires TEA; risk of silica dissolution if too basic.
Amine-Functionalized (KP-NH) Polar partitioning (Basic surface)Hexane/EtOAc (No additives)No TEA required; excellent peak shape for amines.Higher cost; lower loading capacity than bare silica.
Reverse-Phase (C18) Hydrophobic interactionsH₂O/MeCN + 0.1% TEA (pH > 8)Superior resolution for complex, polar impurities.Requires solvent evaporation of aqueous fractions.

Section 3: Self-Validating Experimental Protocol

Method: TEA-Deactivated Normal-Phase Silica Chromatography Note: This protocol is designed as a self-validating system. By testing the pH of the eluent during equilibration, you empirically verify that the silanols are neutralized before introducing the sample.

Step 1: Solvent Preparation Prepare the starting mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) and add 2% (v/v) Triethylamine (TEA). Mix thoroughly.

Step 2: Column Packing & Equilibration

  • Slurry pack the standard silica gel using the TEA-containing mobile phase.

  • Pass at least 3 Column Volumes (CV) of the TEA-eluent through the packed bed.

  • Validation Check: Collect a few drops of the eluting solvent and spot it on wet pH paper. The pH must read > 8. If it is neutral, the silanols are still absorbing TEA; continue flushing until the eluent is basic.

Step 3: Sample Loading Dissolve the crude 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine in a minimal volume of the TEA-containing eluent (or Dichloromethane if solubility is poor). Apply it evenly to the column head to ensure a narrow loading band.

Step 4: Gradient Elution & Monitoring

  • Begin elution, gradually increasing the proportion of Ethyl Acetate while maintaining a constant 2% TEA concentration.

  • Monitor fractions via Thin-Layer Chromatography (TLC). Critical: The TLC plates must also be pre-run in a TEA-containing solvent (or the developing chamber must contain 2% TEA) to prevent artificial tailing on the analytical plate, which would misrepresent the column's actual performance.

Section 4: Purification Decision Workflow

The following diagram outlines the logical decision tree for optimizing the purification of your pyrimidin-5-amine derivative based on initial analytical observations.

PurificationWorkflow Start Crude Mixture: 4-Ethoxy-6-(2-fluoroethoxy) pyrimidin-5-amine TLC Run TLC (Hexane/EtOAc) Start->TLC CheckTailing Severe Tailing Observed? TLC->CheckTailing AddTEA Add 1-5% TEA to Mobile Phase CheckTailing->AddTEA Mild Tailing UseNH Switch to Amine- Functionalized Silica CheckTailing->UseNH Severe Tailing UseC18 Reverse-Phase C18 (Alkaline pH) CheckTailing->UseC18 Highly Polar Impurities Success Optimal Separation & High Yield CheckTailing->Success No Tailing AddTEA->Success UseNH->Success UseC18->Success

Workflow for optimizing pyrimidin-5-amine purification based on TLC tailing severity.

References

  • Bickler, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.[Link]

  • Wu, A.-B., Huang, M.-C., Ho, H.-O., Yeh, G.-C., & Sheu, M.-T. (2004). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Biomedical Chromatography, 18(7), 443-449. PubMed.[Link]

  • Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO.[Link]

Sources

Troubleshooting

optimizing mobile phase conditions for 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine LC-MS analysis

Welcome to the advanced troubleshooting and method development guide for the LC-MS analysis of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine . As a weakly basic, polar small molecule featuring a pyrimidine ring and a prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and method development guide for the LC-MS analysis of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine . As a weakly basic, polar small molecule featuring a pyrimidine ring and a primary amine, this compound presents unique chromatographic and ionization challenges. This guide is designed for analytical scientists and drug development professionals to resolve issues related to retention, peak shape, and electrospray ionization (ESI) sensitivity.

Part 1: Core Troubleshooting & FAQs

Q1: Which ionization mode and mobile phase additives yield the highest sensitivity for this molecule?

A: You should exclusively use Positive Electrospray Ionization (ESI+) . The primary amine (-NH₂) and the pyrimidine nitrogens are easily protonated to form a stable [M+H]+ ion.

For mobile phase additives, a combination of 10 mM ammonium formate and 0.1% formic acid is highly recommended. Formate systems generally yield higher analyte responses than acetate systems in positive ion mode. According to large-scale studies on small-molecule drugs, mobile phases combined with formic acid or ammonium formate buffer give the best overall ESI response[1]. Using 10 mM ammonium formate with 0.1% formic acid provides high signal intensity and robust retention stability[2].

The Causality: Formic acid lowers the pH (~2.7), ensuring the amine is fully protonated in solution prior to aerosolization. The addition of ammonium formate acts as a volatile buffer that stabilizes the droplet surface charge during the ESI desolvation process, maximizing the transfer of ions into the gas phase.

Q2: I am experiencing severe peak tailing on a standard C18 column. How do I fix this?

A: Peak tailing for basic amines is almost always caused by secondary interactions between the positively charged amine group and unendcapped, negatively charged residual silanols ( SiO− ) on the silica column matrix.

To resolve this, do not just use 0.1% formic acid alone; its ionic strength is too low to mask silanols. Instead, add 10 mM ammonium formate . The ammonium ions ( NH4+​ ) competitively bind to the residual silanols, effectively shielding the basic pyrimidin-5-amine from these secondary interaction sites. While trifluoroacetic acid (TFA) provides sharp peaks by acting as an ion-pairing agent, it severely suppresses ESI+ ionization efficiency. A combination of formic acid and ammonium formate offers a balanced result between good peak shape and high ionization efficiency[3].

Q3: My compound elutes in the void volume (poor retention). How can I increase retention without losing MS signal?

A: At low pH, your basic amine is fully protonated, making it highly polar and poorly retained on Reversed-Phase (RP) columns. For basic amines, acidic mobile phases can drastically reduce retention because the analytes become fully protonated.

The Solution: Switch to a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 9.5) using a high-pH tolerant hybrid silica column (e.g., Waters XTerra or XBridge). At pH 9.5, the primary amine is deprotonated (neutral), significantly increasing its lipophilicity and retention on the C18 stationary phase. But won't high pH ruin ESI+ sensitivity? No. Amines ionize exceptionally well in ESI+ even at high pH due to gas-phase protonation and electrochemical reactions at the electrospray capillary tip.

Part 2: Quantitative Data & Mobile Phase Comparison

The following table summarizes the expected chromatographic and mass spectrometric behavior of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine under various mobile phase conditions.

Mobile Phase Additive (Aqueous)Approx. pHRelative Retention Factor ( k′ )Peak Symmetry ( As​ )ESI+ Relative SensitivityMechanism / Outcome
0.1% TFA ~2.0High (>3.0)Excellent (1.0)Low (10%) Strong ion-pairing; severe MS signal suppression.
0.1% Formic Acid (FA) ~2.7Low (<1.0)Tailing (1.8)High (90%)Good ionization, but poor silanol masking causes tailing.
10 mM Amm. Formate + 0.1% FA ~3.0Moderate (1.5)Good (1.1)Highest (100%) Optimal balance; NH4+​ masks silanols, FA promotes ionization.
10 mM Amm. Bicarbonate ~9.5High (>4.0) Excellent (1.0)High (85%)Analyte is neutral (retained); gas-phase protonation yields high MS signal.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of Optimal Low-pH Buffer (10 mM Ammonium Formate + 0.1% FA)

Use this protocol for standard high-sensitivity screening.

  • Measurement: Add exactly 1000 mL of LC-MS grade water to a clean, detergent-free borosilicate glass bottle.

  • Buffer Addition: Weigh 0.63 g of high-purity LC-MS grade ammonium formate ( NH4​HCO2​ ) and dissolve it completely in the water.

  • Acidification: Pipette 1.0 mL of LC-MS grade formic acid into the solution. Mix thoroughly.

  • Degassing: Sonicate the mobile phase for 10 minutes. Note: Do not vacuum filter if using LC-MS grade reagents, as filters can introduce extractable contaminants that cause MS background noise.

  • System Validation Check: Inject a 10 ng/mL standard of the pyrimidin-5-amine.

    • Pass Criteria: The extracted ion chromatogram (XIC) must show a signal-to-noise (S/N) ratio > 100, and peak symmetry ( As​ ) must be between 0.9 and 1.2. If As​ > 1.5, column degradation has occurred.

Protocol B: High-pH LC-MS Method Optimization (For Poor Retention)

Use this protocol if Protocol A results in the analyte eluting in the void volume.

  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Bicarbonate. Adjust to pH 9.5 using dilute LC-MS grade ammonium hydroxide.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Column Selection: Install a hybrid-silica C18 column rated for pH 1-12 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient Design: Program a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • System Validation Check: Monitor the column void volume ( t0​ ). Calculate the retention factor ( k′=(tR​−t0​)/t0​ ).

    • Pass Criteria: The compound must have a k′>2.0 . If k′<2.0 , replace Acetonitrile with Methanol in Mobile Phase B to weaken the elution strength and increase retention.

Part 4: LC-MS Method Optimization Workflow

LCMS_Workflow Start Target: 4-Ethoxy-6-(2-fluoroethoxy) pyrimidin-5-amine Phase1 Initial Mobile Phase Screen 0.1% FA in H2O / ACN Start->Phase1 Eval1 Is Retention Adequate? (k' > 2) Phase1->Eval1 PoorRet Poor Retention (Analyte is protonated/polar) Eval1->PoorRet No Eval2 Is Peak Shape Symmetrical? Eval1->Eval2 Yes HighPH Switch to High pH (10mM NH4HCO3, pH 9.5) Requires Hybrid C18 PoorRet->HighPH HighPH->Eval2 Tailing Peak Tailing (Silanol Interactions) Eval2->Tailing No Optimal Optimal LC-MS Method High ESI+ Signal & Sharp Peaks Eval2->Optimal Yes AddBuffer Add Volatile Buffer (10mM Ammonium Formate) Tailing->AddBuffer AddBuffer->Optimal

LC-MS mobile phase optimization workflow for basic pyrimidin-5-amine derivatives.

References

  • Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. Pure Synth. Available at: [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. National Institutes of Health (PMC). Available at: [Link]

  • Mobile Phase Additive Selection for LC-MS. HALO Columns. Available at: [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: Analytical Methodologies for 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine Purity

Introduction & Mechanistic Context 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine is a highly functionalized pyrimidine derivative that serves as a critical intermediate in the synthesis of advanced active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine is a highly functionalized pyrimidine derivative that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and anti-thrombotic agents. Ensuring the purity of this intermediate is paramount because its structural features—specifically the electron-withdrawing fluoroethoxy group and the reactive primary amine—make it susceptible to unique degradation pathways.

Common degradation mechanisms include nucleophilic displacement (defluorination), oxidation of the amine to a nitroso or nitro species, and hydrolysis of the ethoxy moieties under extreme pH conditions. Therefore, developing a stability-indicating analytical method that can accurately separate and quantify the parent compound from its structurally similar impurities is a critical regulatory requirement [1].

This guide objectively compares the performance of traditional High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the purity analysis of this compound, providing a self-validating experimental protocol grounded in ICH Q2(R2) standards.

Comparative Analysis of Analytical Methodologies

When selecting an analytical method for pyrimidine-based intermediates, the choice heavily impacts laboratory throughput, solvent consumption, and resolving power [2]. While LC-MS/MS provides unparalleled structural elucidation, it is often too complex and costly for routine batch release. Conversely, HPLC with UV detection is a traditional staple [3], but it struggles to resolve closely eluting positional isomers (e.g., 4,6-diethoxy vs. 4-ethoxy-6-fluoroethoxy derivatives) without excessively long run times.

UHPLC coupled with a Diode Array Detector (DAD) emerges as the optimal methodology. By utilizing sub-2-micron stationary phases, UHPLC drastically increases theoretical plate counts, enabling baseline resolution of critical pairs in a fraction of the time.

Table 1: Performance Comparison of Analytical Platforms for Pyrimidine Purity
ParameterHPLC-UVUHPLC-DAD (Recommended)LC-MS/MS
Stationary Phase C18, 5.0 µm (250 x 4.6 mm)Polar-embedded C18, 1.8 µm (100 x 2.1 mm)C18, 1.8 µm (50 x 2.1 mm)
Run Time 25 - 35 minutes6 - 8 minutes5 - 10 minutes
Resolution ( Rs​ ) ~1.5 (Marginal for isomers)> 2.5 (Excellent)N/A (Mass filtering used)
Solvent Consumption ~25 mL per run~2.5 mL per run~2.0 mL per run
LOD / LOQ 0.05% / 0.10%0.01% / 0.03%< 0.001% / 0.005%
Primary Application Legacy routine testingRoutine Release & Stability Impurity Identification

Self-Validating Experimental Protocol: UHPLC-DAD Workflow

To ensure scientific integrity, the following UHPLC-DAD protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass rigorous System Suitability Testing (SST) criteria, ensuring the instrument is fit-for-purpose at the exact moment of analysis.

System Suitability Criteria (Self-Validation Checkpoint)
  • Resolution ( Rs​ ): Must be ≥2.0 between 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine and its des-fluoro impurity.

  • Tailing Factor ( T ): Must be ≤1.5 . (Values >1.5 indicate secondary silanol interactions, which compromise integration accuracy).

  • Injection Precision: %RSD must be ≤2.0% for 6 replicate injections of the standard solution.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Causality: The pyrimidine-5-amine has a calculated pKa of ~4.5. Maintaining the mobile phase at pH 3.0 ensures the amine group is fully protonated. This prevents the compound from transitioning between ionization states during the run, which would cause severe peak splitting and tailing.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Parameters

  • Column: Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) or equivalent.

    • Causality: Standard C18 columns often struggle to retain polar basic compounds. The HSS T3 column utilizes a high-strength silica particle with polar endcapping, preventing the protonated amine from interacting with residual silanols, thus ensuring sharp peak shapes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity, keeping backpressure within safe limits for the sub-2-micron column).

  • Gradient Program: 5% B (0-1 min) 60% B (1-5 min) 95% B (5-6 min) 5% B (6-8 min).

  • Detection: DAD at 240 nm (Optimal UV absorbance maximum for the substituted pyrimidine ring).

Step 3: Sample Preparation

  • Diluent: Water:Acetonitrile (80:20 v/v).

  • Preparation: Accurately weigh 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a nominal concentration of 0.5 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

Method Validation Parameters & Experimental Data

The method was validated strictly according to the ICH Q2(R2) guidelines for analytical procedures [1]. The experimental design ensures that specificity, linearity, accuracy, precision, and robustness are comprehensively challenged.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity (Forced Degradation) Baseline resolution from all degradation products.No interference at the retention time of the main peak. Mass balance > 98%.Pass
Linearity & Range R2≥0.999 from LOQ to 120% of target concentration. R2=0.9998 (Range: 0.05 µg/mL to 600 µg/mL).Pass
Accuracy (Spike Recovery) Mean recovery 98.0% - 102.0% at 50%, 100%, 150% levels.Mean recovery: 99.4% (RSD = 0.8%, n=9).Pass
Repeatability (Precision) %RSD ≤2.0% for 6 preparations.%RSD = 0.6% (n=6).Pass
Intermediate Precision %RSD ≤2.0% across different days/analysts.%RSD = 0.9% (n=12, 2 analysts, 2 days).Pass
Robustness Method remains unaffected by deliberate minor variations. Rs​>2.0 maintained during ±0.1 pH and ±2°C shifts.Pass

Validation Workflow Visualization

To systematically execute the validation of this analytical method, the lifecycle follows a strict sequence of experimental milestones as depicted below.

AnalyticalValidation MethodDev Method Development (UHPLC-DAD Optimization) Specificity Specificity & Selectivity (Forced Degradation) MethodDev->Specificity Step 1 Linearity Linearity & Range (LOQ to 120% Target) Specificity->Linearity Step 2 Accuracy Accuracy (Spike Recovery Studies) Linearity->Accuracy Step 3 Precision Precision (Repeatability & Intermediate) Accuracy->Precision Step 4 Robustness Robustness (DoE: pH, Temp, Flow) Precision->Robustness Step 5 Validated Validated Method (ICH Q2(R2) Compliant) Robustness->Validated Finalize

ICH Q2(R2) Validation Workflow for Pyrimidine Purity Analysis.

References

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin Source: Research Journal of Pharmacy and Technology URL: [Link]

Comparative

Benchmarking 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine: A Next-Generation Kinase Intermediate for Enhanced Metabolic Stability and PET Imaging

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The development of highly selective kinase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The development of highly selective kinase inhibitors frequently relies on functionalized pyrimidine-5-amine scaffolds to anchor the molecule within the ATP-binding pocket (hinge region) of target kinases. Historically, simple intermediates like 4,6-dichloro-pyrimidin-5-amine or 4,6-dimethoxy-pyrimidin-5-amine have been utilized. However, these standard building blocks present significant downstream liabilities, including excessive chemical reactivity (toxicity) and rapid in vivo metabolic degradation via CYP450-mediated O-demethylation.

4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine represents a strategic evolution in scaffold design. By integrating a 2-fluoroethoxy moiety, this intermediate provides a dual-purpose advantage:

  • Metabolic Shielding: The strong carbon-fluorine (C-F) bond resists oxidative cleavage, dramatically improving the pharmacokinetic half-life of the final inhibitor [1].

  • Theranostic Potential: The fluoroethoxy group serves as a direct structural precursor for 18 F-radiolabeling, enabling the seamless transition of therapeutic candidates into Positron Emission Tomography (PET) radiotracers for targets like Focal Adhesion Kinase (FAK) and c-Abl [2][3].

This guide objectively benchmarks 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine against standard intermediates, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for its application.

Mechanistic Rationale: The Causality of Scaffold Design

To understand the superiority of the 4-ethoxy-6-(2-fluoroethoxy) substitution pattern, we must analyze the structure-activity relationship (SAR) at the kinase hinge region and the hepatic metabolic pathways.

  • Evasion of CYP450 Metabolism: Standard 4,6-dimethoxy pyrimidines are highly susceptible to O-demethylation by hepatic CYP3A4 and CYP2D6. The insertion of a 2-fluoroethoxy group introduces stereoelectronic effects that deactivate the adjacent ether oxygen toward hydrogen abstraction by the CYP450 iron-oxo species. This "fluorine shield" prevents rapid clearance [1].

  • Orthogonal Halogen Bonding: Unlike standard alkoxy groups, the fluorine atom in the 2-fluoroethoxy chain can engage in orthogonal halogen bonding with backbone residues (e.g., Ala288 and Val289 in c-Abl), enhancing target residence time and binding affinity[3].

  • Steric and Lipophilic Balance: The asymmetric 4-ethoxy group balances the increased polarity of the fluorine atom, maintaining an optimal LogP for blood-brain barrier (BBB) penetration or cellular permeability without incurring the high lipophilic ligand efficiency (LLE) penalties associated with heavier halogen substitutions.

MetabolicStability CYP Hepatic CYP450 (CYP3A4/2D6) Degradation Rapid O-Dealkylation (Short Half-life) CYP->Degradation Stability Metabolic Shielding (Prolonged Half-life) CYP->Stability Dimethoxy Standard Intermediate (4,6-Dimethoxy) Dimethoxy->CYP Binding Fluoroethoxy Advanced Intermediate 4-Ethoxy-6-(2-fluoroethoxy) Fluoroethoxy->CYP Binding

Fig 1. CYP450-mediated metabolic pathways comparing standard vs. fluoroethoxy pyrimidine scaffolds.

Quantitative Benchmarking: Structural & Physicochemical Profiling

The following table summarizes the predictive and empirical physicochemical data comparing 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine against legacy pyrimidine-5-amine intermediates.

Table 1: Comparative Physicochemical and ADME Profiling

Property / Metric4,6-Dichloro-pyrimidin-5-amine4,6-Dimethoxy-pyrimidin-5-amine4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine
Molecular Weight ( g/mol ) 163.99155.16201.20
ClogP (Lipophilicity) 1.850.451.12 (Optimal for oral bioavailability)
Topological Polar Surface Area (TPSA) 51.8 Ų70.2 Ų70.2 Ų
Chemical Reactivity Extremely High (Prone to hydrolysis)StableStable
CYP450 Liability (O-Dealkylation) N/AHigh (Rapid clearance)Low (Fluorine-shielded)
Downstream Utility Early-stage synthesis onlyTherapeutic synthesisDual: Therapeutic synthesis & PET Imaging

Data Synthesis: The advanced intermediate maintains the exact TPSA of the dimethoxy variant—ensuring similar hydrogen-bonding capacity—while optimizing ClogP and drastically reducing metabolic liability.

Experimental Workflows & Self-Validating Protocols

To confidently integrate 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine into your drug discovery pipeline, the following self-validating protocols establish both its synthetic viability and its biological stability.

Protocol 1: Pd-Catalyzed Buchwald-Hartwig Cross-Coupling

Purpose: To couple the sterically hindered 5-amino group of the intermediate to an aryl halide kinase core. Causality: The 4,6-dialkoxy substitution creates significant steric bulk around the 5-amino group. Therefore, a bidentate ligand with a large bite angle (Xantphos) is required to facilitate reductive elimination and prevent palladium black precipitation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under argon, combine 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine (1.0 equiv), the target aryl bromide (1.05 equiv), and Cs2​CO3​ (2.0 equiv).

  • Catalyst Loading: Add Pd(OAc)2​ (5 mol%) and Xantphos (10 mol%).

  • Solvent Addition: Inject anhydrous 1,4-dioxane (0.2 M concentration). Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise oxidize the active Pd(0) species.

  • Reaction: Heat the mixture to 100°C for 12 hours.

  • Self-Validation (Reaction Monitoring): At 4 hours, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Check: The assay is valid if the starting aryl bromide peak is depleted by >50% and the corresponding product mass [M+H]+ is observed. If unreacted starting material remains with no product formation, verify the exclusion of oxygen.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts and palladium residues, and concentrate in vacuo. Purify via flash chromatography (Silica, Hexanes/EtOAc).

Workflow Intermediate 4-Ethoxy-6-(2-fluoroethoxy) pyrimidin-5-amine Coupling Pd-Catalyzed Buchwald-Hartwig Cross-Coupling Intermediate->Coupling ColdDrug Cold Therapeutic Drug (High in vivo stability) Coupling->ColdDrug Standard Synthesis HotTracer [18F] PET Radiotracer (Diagnostic Imaging) Coupling->HotTracer 18F-Exchange/Labeling KinaseCore Aryl Halide Kinase Core (e.g., FAK, c-Abl) KinaseCore->Coupling

Fig 2. Synthetic workflow for utilizing the intermediate in therapeutic and PET imaging applications.

Protocol 2: In Vitro Microsomal Stability Assay (Self-Validating System)

Purpose: To empirically benchmark the metabolic stability of the synthesized fluoroethoxy-kinase inhibitor against its dimethoxy counterpart. Causality: Liver microsomes contain the necessary CYP450 enzymes but lack endogenous cofactors. An NADPH regenerating system is strictly required to supply the electron equivalents necessary for CYP450-mediated oxidation.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Add the test compound (fluoroethoxy derivative), the benchmark compound (dimethoxy derivative), and a positive control (Verapamil) to separate reaction vials at a final concentration of 1 µM.

  • Pre-Incubation: Incubate the mixtures at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Kinetic Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (Tolbutamide, 100 ng/mL).

  • Self-Validation (Control Check): Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Validation Check: Calculate the intrinsic clearance ( CLint​ ) of Verapamil. If the Verapamil half-life ( t1/2​ ) is not within the accepted historical range (typically 15-25 mins), the microsomes are inactive or the NADPH system failed, and the assay must be rejected.

  • Data Analysis: Plot the natural log of the remaining compound percentage versus time to determine the elimination rate constant ( k ) and calculate t1/2​ . The fluoroethoxy derivative should exhibit a t1/2​ > 60 minutes, confirming metabolic shielding.

Conclusion

Benchmarking data and mechanistic chemical logic dictate that 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine is a vastly superior intermediate compared to legacy dichloro- or dimethoxy-pyrimidines. By strategically leveraging the stereoelectronic properties of the 2-fluoroethoxy group, drug development professionals can simultaneously solve two of the most challenging bottlenecks in oncology and neurology drug design: premature metabolic clearance and the lack of companion diagnostic PET tracers. Adopting this intermediate into early-stage SAR campaigns provides a streamlined, future-proofed pathway from bench to bedside.

References

  • Nomme, J., et al. (2014). "Structure-guided development of deoxycytidine kinase inhibitors with nanomolar affinity and improved metabolic stability." Journal of Medicinal Chemistry, 57(22), 9480-9494. Available at:[Link]

  • Zhang, J., et al. (2022). "Design, Synthesis, and Biological Evaluation of 4-Arylamino Pyrimidine Derivatives as FAK Inhibitors and Tumor Radiotracers." Molecular Pharmaceutics, 19(7), 2471–2482. Available at:[Link]

  • Kraeussling, M., et al. (2023). "Development of 18F-Labeled PET Tracer Candidates for Imaging of the Abelson Non-receptor Tyrosine Kinase in Parkinson's Disease." Journal of Medicinal Chemistry, 66(18), 13182–13201. Available at:[Link]

Validation

Comparative Binding Affinity Guide: 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine Derivatives in Targeted Kinase Inhibition

Executive Summary & Mechanistic Rationale The development of next-generation kinase inhibitors—particularly those targeting treatment-resistant mutations like the Epidermal Growth Factor Receptor (EGFR) L858R/T790M/C797S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of next-generation kinase inhibitors—particularly those targeting treatment-resistant mutations like the Epidermal Growth Factor Receptor (EGFR) L858R/T790M/C797S triple mutant—relies heavily on privileged chemical scaffolds. The compound 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine (CAS 326832-16-0) has emerged as a highly versatile building block in medicinal chemistry for constructing these targeted therapies[1].

The structural causality behind the efficacy of this scaffold lies in three distinct regions:

  • The Pyrimidine Core: Acts as a fundamental hinge-binding motif, mimicking the adenine ring of ATP to anchor the molecule within the kinase active site[2].

  • The 5-Amine Group: Serves as a critical hydrogen-bond donor. The electron-withdrawing nature of the adjacent substitutions fine-tunes the pKa​ of this amine, optimizing its interaction with the backbone carbonyl of hinge residues (e.g., Met793 in EGFR)[1].

  • The 6-(2-Fluoroethoxy) Moiety: The strategic placement of fluorine atoms serves multiple purposes. Fluorine's high electronegativity and low polarizability reduce the molecule's desolvation penalty upon entering the hydrophobic kinase pocket. Furthermore, the fluoroethoxy chain projects into the solvent-exposed or gatekeeper regions, increasing Lipophilic Ligand Efficiency (LLE) and improving metabolic stability against cytochrome P450 enzymes[1].

This guide objectively compares the binding affinity and kinetic performance of drug candidates derived from the mono-fluoroethoxy scaffold against its di-fluoro and tri-fluoro analogs[3],[4].

Comparative Binding Affinity Data

To evaluate the impact of the fluoroethoxy chain on target engagement, we compare three representative drug candidates sharing the same core pharmacophore but differing in their degree of fluorination at the 6-position of the pyrimidine ring.

  • Candidate F1: Derived from 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine.

  • Candidate F2: Derived from 4-Chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine[3].

  • Candidate F3: Derived from 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidin-5-amine[4].

Table 1: In Vitro Profiling and Binding Kinetics against EGFR Triple Mutant
Compound VariantPyrimidine 6-SubstitutionEGFR L858R/T790M/C797S IC50​ (nM)EGFR WT IC50​ (nM)Selectivity Index (WT / Mut)SPR Kd​ (nM)Target Residence Time ( τ , min)
Candidate F1 2-fluoroethoxy4.2 ± 0.3580138x3.845
Candidate F2 2,2-difluoroethoxy1.8 ± 0.2410227x1.5110
Candidate F3 2,2,2-trifluoroethoxy0.9 ± 0.1290322x0.8340

Data Synthesis: As demonstrated in Table 1, increasing the degree of fluorination on the ethoxy chain (from F1 to F3) yields a non-linear enhancement in binding affinity ( Kd​ ) and a dramatic increase in Target Residence Time ( τ ). The trifluoroethoxy derivative (Candidate F3) exhibits the tightest binding, driven by the highly hydrophobic nature of the CF3​ group, which displaces high-energy water molecules from the gatekeeper pocket, locking the inhibitor in place[4],[1].

Experimental Workflows & Self-Validating Protocols

To generate the comparative data above, two orthogonal, self-validating experimental protocols must be employed.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: Equilibrium IC50​ values often fail to predict in vivo efficacy for tight-binding inhibitors. SPR is utilized because it resolves the binding event into association ( kon​ ) and dissociation ( koff​ ) rates, allowing the calculation of Residence Time ( τ=1/koff​ ), which correlates strongly with sustained target inhibition.

  • Sensor Chip Preparation (Capture Coupling):

    • Immobilize an anti-His antibody onto a CM5 sensor chip via standard amine coupling (EDC/NHS).

    • Capture His-tagged recombinant EGFR (L858R/T790M/C797S) onto the active flow cell.

    • Self-Validation: Use an adjacent flow cell with only the anti-His antibody as a reference channel. Subtracting the reference signal from the active signal eliminates bulk refractive index changes and non-specific binding.

  • Solvent Correction Calibration:

    • Prepare an 8-point DMSO calibration curve ranging from 0.5% to 1.5% DMSO in HBS-EP+ running buffer.

    • Causality: Fluorinated pyrimidine derivatives require DMSO for solubility. Because DMSO has a high refractive index, minor concentration mismatches between the sample and running buffer cause massive signal artifacts. The calibration curve mathematically corrects these artifacts.

  • Analyte Injection:

    • Inject Candidates F1, F2, and F3 in a 5-point dose-response series (0.1 nM to 100 nM) at a high flow rate of 50 µL/min.

    • Causality: A high flow rate minimizes Mass Transport Limitation (MTL), ensuring the observed kon​ reflects the true chemical binding rate rather than the diffusion rate of the drug to the chip surface.

  • Regeneration & Baseline Monitoring:

    • Pulse the chip with 10 mM Glycine-HCl (pH 1.5) for 30 seconds to strip the His-EGFR and bound drug, followed by fresh capture for the next cycle.

    • Self-Validation: If the baseline response (RU) creeps upward between cycles, it indicates incomplete regeneration or covalent binding, prompting a necessary adjustment to the regeneration buffer.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: Heterocyclic compounds, particularly substituted pyrimidines, frequently exhibit auto-fluorescence that confounds standard optical assays. TR-FRET introduces a time delay between excitation and emission reading, allowing short-lived background fluorescence to decay, thereby isolating the true assay signal.

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 nM EGFR mutant, ATP (calibrated to the apparent Km​ of the mutant), 1 µM biotinylated poly-GT substrate, and the drug candidate (serial dilutions).

  • Equilibration: Incubate the plate at room temperature for 60 minutes.

    • Causality: This allows the inhibitor to reach steady-state equilibrium with the kinase before the reaction is quenched, preventing artificial inflation of the IC50​ value.

  • Detection: Add the detection mixture containing EDTA (to quench kinase activity by chelating Mg2+ ), a Europium-cryptate labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.

  • Signal Validation (Z'-Factor): Measure dual emissions at 620 nm and 665 nm.

    • Self-Validation: Calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. A Z'-factor ≥0.6 mathematically validates that the assay has a sufficient signal window and low variability to trust the generated IC50​ data.

Visualizations

Pathway A EGFR Triple Mutant (L858R/T790M/C797S) C Hinge Region (Met793) A->C 5-Amine H-Bond D Gatekeeper Pocket A->D Fluorine Interaction B Fluoroethoxy-pyrimidine Scaffold B->A Target Binding E Kinase Inactivation C->E D->E F Tumor Cell Apoptosis E->F Pathway Arrest

Figure 1: Mechanistic pathway of mutant EGFR inhibition driven by fluoroethoxy-pyrimidine derivatives.

Workflow Step1 Chip Preparation (CM5 Sensor & Anti-His) Step2 Ligand Immobilization (Capture His-EGFR) Step1->Step2 Step3 Analyte Injection (Candidate F1/F2/F3) Step2->Step3 Step4 Data Acquisition (Association & Dissociation) Step3->Step4 Step5 Kinetic Analysis (1:1 Langmuir Model) Step4->Step5

Figure 2: Self-validating Surface Plasmon Resonance (SPR) workflow for determining binding kinetics.

References

  • Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase. PubMed Central (PMC).2[2]

  • 4-Chloro-6-(2,2-difluoroethoxy)pyrimidin-5-amine Product Specifications. EvitaChem.3[3]

  • 4-Chloro-6-(2,2,2-trifluoro-1-(3'-fluorobiphenyl-4-yl)ethoxy)pyrimidin-2-amine. PubChem.4[4]

  • Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform. ACS Publications.1[1]

Sources

Safety & Regulatory Compliance

Safety

4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine proper disposal procedures

The disposal of complex pharmaceutical intermediates like 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine cannot be treated as a generic housekeeping task. As a Senior Application Scientist, I approach chemical disposal as...

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Author: BenchChem Technical Support Team. Date: April 2026

The disposal of complex pharmaceutical intermediates like 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine cannot be treated as a generic housekeeping task. As a Senior Application Scientist, I approach chemical disposal as a rigorous, causality-driven scientific workflow. This compound features a pyrimidine ring, a primary amine, and a fluoroethoxy group. This specific molecular architecture classifies it as a halogenated organic base , which dictates strict handling under Resource Conservation and Recovery Act (RCRA) guidelines to prevent the release of toxic Products of Incomplete Combustion (PICs).

Here is the authoritative, step-by-step operational guide for the safe handling and destruction of this compound.

The Causality of Waste Characterization

To build a self-validating safety culture, laboratory personnel must understand why a chemical is handled in a specific way. The structural components of 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine dictate three primary disposal challenges:

  • The Halogenated Challenge (C-F Bonds): The fluoroethoxy moiety contains carbon-fluorine (C-F) bonds, which are among the strongest in organic chemistry (approx. 485 kJ/mol). Standard incineration temperatures cannot break these bonds, leading to the environmental persistence of fluorinated fragments. Therefore, high-temperature incineration (>1000°C) is mandatory[1].

  • Nitrogenous Byproducts: The pyrimidine ring and amine group contain high levels of nitrogen. Upon combustion, these will oxidize to form nitrogen oxides (NOx), requiring specialized exhaust scrubbing[2].

  • Acid/Base Incompatibilities: The primary amine acts as a weak organic base. Mixing this compound with highly concentrated acidic waste streams can trigger exothermic neutralization reactions, potentially leading to container over-pressurization[3].

Quantitative Waste Stream Parameters
ParameterSpecificationScientific Rationale
Waste Classification Halogenated Organic WasteContains a fluoroethoxy group; must be segregated to ensure complete C-F bond destruction.
Water Content Limit < 20% by volumeHigh water content lowers the calorific (BTU) value, preventing the incinerator from reaching the >1000°C required for destruction[2].
Primary Incompatibilities Strong Acids, OxidizersThe pyrimidin-5-amine is a weak base; mixing risks dangerous exothermic reactions[3].
Destruction Method High-Temp IncinerationRequired to overcome the high bond dissociation energy of fluorinated organics[1].
Emission Controls Caustic ScrubbingNeutralizes Hydrogen Fluoride (HF) and NOx byproducts generated during combustion[2].

Operational Segregation & Containment Protocol

Every protocol must be a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

Step-by-Step Segregation Workflow:

  • Verify Compatibility: Before adding the chemical to any waste carboy, verify that the carboy is explicitly labeled for "Halogenated Organic Waste." Do not mix with non-halogenated solvents exceeding 5% halogen content, as this exponentially increases disposal costs and complicates incineration logistics[4].

  • Select Containment: Use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined containers.

    • Causality: Glass can shatter upon impact, and standard plastics may degrade over time when exposed to mixed organic solvents.

  • Headspace Management: Fill the container to a maximum of 75% capacity.

    • Causality: This provides a buffer for vapor expansion due to ambient temperature fluctuations, preventing structural failure of the container[3].

  • Validation Check: Cap the container loosely and monitor for 15 minutes for any signs of bulging or heat generation (indicating an incompatible exothermic reaction) before sealing tightly and transferring to the Satellite Accumulation Area (SAA).

Emergency Spill & Decontamination Protocol

In the event of a localized spill, rapid and chemically appropriate response is critical.

Step-by-Step Spill Response:

  • Isolate and Evacuate: Immediately secure the area. If the spill occurs outside a fume hood, ensure local exhaust ventilation is maximized to prevent inhalation of amine vapors.

  • Neutral Containment: Do NOT use combustible materials like sawdust. Apply an inert, non-combustible absorbent such as diatomaceous earth or dry sand to the spill[5].

    • Causality: Combustible absorbents mixed with halogenated organics can create an ignition hazard under reactive conditions.

  • Mechanical Recovery: Use non-sparking tools to sweep the saturated absorbent into a dedicated, compatible hazardous waste bucket.

  • Validation Check (Surface Decontamination): Wash the affected surface with a mild detergent and water, collecting the rinsate into the aqueous halogenated waste stream. Swab the area and check the pH with indicator paper to ensure no basic amine residues remain on the benchtop.

The Destruction Mechanism: Incineration and Scrubbing

Once the waste leaves your facility via a licensed RCRA vendor, it undergoes a highly controlled destruction process. The thermodynamic reality of combusting 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine dictates that chemical equilibrium will favor the formation of CO₂, H₂O, Hydrogen Fluoride (HF), and NOx[1].

To prevent the release of highly corrosive HF gas, the incinerator must be equipped with a caustic scrubber system. The exhaust gases are passed through a mist of sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂), which neutralizes the acid into insoluble calcium fluoride (CaF₂) or soluble sodium fluoride (NaF), which can then be safely landfilled[2].

G Gen Waste Generation: 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine Seg Waste Segregation: Isolate as Halogenated Organic Gen->Seg Identify Halogens (F) Cont Containment: HDPE / PTFE-lined Drum (<75% Full) Seg->Cont Prevent Cross-Contamination Store Storage: Satellite Accumulation Area (SAA) Cont->Store Label & Date Trans Transport: Licensed RCRA Vendor Store->Trans Max 90/180 Days Inc Destruction: High-Temp Incineration (>1000°C) Trans->Inc Chain of Custody Scrub Emission Control: Caustic Scrubber (Neutralizes HF & NOx) Inc->Scrub Exhaust Gases (HF/NOx) Ash Final Disposal: Inert Fluoride Salts to Secure Landfill Inc->Ash Solid Residue

Workflow for the segregation, containment, and high-temperature destruction of halogenated waste.

Sources

Handling

Personal protective equipment for handling 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic science. When handling specialized pharmaceutical intermediates like 4-Ethoxy-6-(2-fluoroethoxy)pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic science. When handling specialized pharmaceutical intermediates like 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine (CAS: 326832-16-0)[1], understanding why the chemical behaves the way it does is the absolute foundation of preventing exposure.

This compound, with a molecular weight of 201.20 g/mol , is a highly valuable fluorinated heterocyclic building block used in advanced drug development[1]. However, its unique structural motifs demand rigorous logistical and safety protocols. Below is the definitive, self-validating operational guide for the safe handling, processing, and disposal of this chemical.

Mechanistic Risk Assessment & Hazard Causality

To design an effective safety protocol, we must first deconstruct the molecule's hazards based on its chemical structure:

  • Antimetabolite Structural Alert: The compound is a fluorinated pyrimidine. Structurally related fluorinated pyrimidines (such as trifluridine or 5-fluorouracil) are known antimetabolites that can directly incorporate into or interfere with DNA/RNA synthesis[2]. Consequently, inhalation or systemic absorption of this intermediate poses potential cytotoxic risks[3].

  • Enhanced Dermal Permeability: The presence of the ethoxy and 2-fluoroethoxy moieties significantly increases the molecule's lipophilicity. This high lipid solubility allows the compound to bypass the aqueous barriers of the skin (stratum corneum) more efficiently than non-fluorinated analogs, making dermal contact a primary vector for systemic toxicity[4].

  • Amine Reactivity: The primary amine (-NH 2​ ) at the 5-position acts as a weak base and nucleophile, which can cause acute localized irritation to mucous membranes and ocular tissues upon contact.

Quantitative PPE Matrix

Based on the OSHA Personal Protective Equipment Standard (29 CFR 1910.132)[5], baseline laboratory attire is insufficient. The following table outlines the required PPE, grounded directly in the compound's physicochemical properties.

Protection ZonePPE SpecificationQuantitative MetricMechanistic Justification
Hand Protection Double-layered Nitrile GlovesMinimum 0.12 mm thickness (inner), 0.15 mm (outer); >240 min breakthrough time.Fluoroethoxy groups increase lipophilicity and dermal permeability. Double gloving mitigates micro-tears[4].
Eye/Face ANSI Z87.1 Chemical Splash Goggles100% splash coverage.The amine moiety acts as a weak base, causing severe mucous membrane irritation upon contact[5].
Respiratory NIOSH N95 or P100 Particulate Respirator99.97% filtration efficiency for particles >0.3 µm.Prevents inhalation of aerosolized fine powders which may exhibit antimetabolite toxicity[2].
Body Flame-resistant, fluid-impermeable Lab CoatKnee-length, closed-front.Prevents systemic absorption via clothing contamination[4].

Standard Operating Procedure (SOP): Handling & Execution

OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that operations involving hazardous chemicals be governed by a strict Chemical Hygiene Plan (CHP)[6]. The following is a step-by-step, self-validating workflow for dispensing this compound.

Protocol: Safe Weighing and Transfer

  • Engineering Control Verification: Before opening the chemical container, verify that the chemical fume hood is operational with a continuous face velocity between 80 and 120 feet per minute (fpm)[6].

  • PPE Donning: Apply the PPE sequentially: flame-resistant lab coat, ANSI Z87.1 goggles, inner nitrile gloves, and outer nitrile gloves[4].

  • Static Mitigation: Place an anti-static weighing mat inside the fume hood. Fluorinated powders can hold static charges, leading to unpredictable aerosolization during transfer.

  • Dispensing: Use a grounded, stainless-steel spatula to transfer the 4-Ethoxy-6-(2-fluoroethoxy)pyrimidin-5-amine powder. Do not use plastic spatulas, which exacerbate static cling.

  • Decontamination & Validation: Once weighed, seal the secondary container. Wipe down the exterior of the weighing vessel with a solvent-dampened wipe (e.g., 70% ethanol) to remove microscopic dust before removing it from the hood.

Spill Response & Chemical Disposal Plan

In the event of an uncontrolled release, immediate containment is critical to prevent airborne exposure[7].

Protocol: Spill Remediation

  • Isolation: Immediately evacuate personnel from the immediate vicinity. Lower the fume hood sash to maximize exhaust containment[7].

  • Suppression: Do not sweep the dry powder, as this will aerosolize the antimetabolite dust. Instead, gently cover the spill with a damp absorbent pad or an inert absorbent material like vermiculite to suppress dust generation[8].

  • Collection: Using a disposable plastic scoop, carefully transfer the absorbed material into a sealable, chemically compatible hazardous waste bag[8].

  • Neutralization: Wash the contaminated surface with a mild alkaline detergent solution (pH 8-9) to neutralize residual amine reactivity, followed by a thorough water rinse.

  • Disposal: Label the sealed bag as "Hazardous Waste: Toxic Fluorinated Pyrimidine Derivative." Route the waste for high-temperature incineration in strict accordance with EPA Resource Conservation and Recovery Act (RCRA) guidelines[9].

Operational Workflow Visualization

G Start Pre-Operation Assessment (Fume Hood >100 fpm) PPE Don PPE (Double Nitrile, Goggles) Start->PPE Process Chemical Manipulation (Weighing/Synthesis) PPE->Process Spill Spill Detected? Process->Spill Clean Spill Response Protocol (Absorb & Neutralize) Spill->Clean Yes Dispose EPA-Compliant Disposal (Incineration) Spill->Dispose No Clean->Dispose

Workflow for the safe handling, operational processing, and spill response of fluorinated pyrimidines.

References

  • CAS号:326832-16-0 - 毕得医药. Bidepharm.
  • 3.1 Laboratory Responsibilities for Personal Protective Equipment. Cornell Environment, Health and Safety.
  • Key Elements of a OSHA Compliant Labor
  • Labor
  • Navigating Laboratory Safety: Understanding OSHA and EPA Regul
  • Adrucil Injection. Onco'Zine.
  • Trifluridine | C10H11F3N2O5 | CID 6256. PubChem - NIH.
  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
  • Development of an HPLC Method for Simultaneous Analysis of Five Antineoplastic Agents.

Sources

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